molecular formula C12H14O B8164583 1-Ethynyl-4-isopropoxy-2-methylbenzene

1-Ethynyl-4-isopropoxy-2-methylbenzene

Cat. No.: B8164583
M. Wt: 174.24 g/mol
InChI Key: CNLUXBYGPHDNCB-UHFFFAOYSA-N
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Description

1-Ethynyl-4-isopropoxy-2-methylbenzene is a useful research compound. Its molecular formula is C12H14O and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methyl-4-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h1,6-9H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLUXBYGPHDNCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethynyl-4-isopropoxy-2-methylbenzene is an aromatic alkyne of significant interest to researchers and professionals in the field of drug development. Its unique structural motifs, featuring a terminal alkyne, an isopropoxy group, and a methyl-substituted benzene ring, make it a valuable building block in the synthesis of complex organic molecules with potential therapeutic applications. The terminal alkyne functionality, in particular, serves as a versatile handle for a variety of chemical transformations, including the renowned "click chemistry" reactions, which are widely employed in bioconjugation and drug discovery.[1] This guide provides a comprehensive overview of a robust and efficient two-step synthesis protocol for this compound, designed to be accessible to researchers with a foundational understanding of organic synthesis.

Proposed Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves an initial Sonogashira cross-coupling reaction to form the carbon-carbon bond between the aromatic ring and the alkyne, followed by a deprotection step to yield the terminal alkyne. This approach offers high yields and functional group tolerance, making it a reliable method for obtaining the desired product.

Here is a visual representation of the overall synthesis workflow:

Synthesis_Workflow cluster_reagents Key Reagents & Catalysts Start Starting Materials: 1-Iodo-4-isopropoxy-2-methylbenzene Trimethylsilylacetylene Step1 Step 1: Sonogashira Coupling Start->Step1 Intermediate 1-(4-Isopropoxy-2-methylphenyl)-2-(trimethylsilyl)acetylene Step1->Intermediate Reagents_Step1 Pd(PPh₃)₂Cl₂ CuI Triethylamine Step2 Step 2: Deprotection Intermediate->Step2 Product This compound Step2->Product Reagents_Step2 K₂CO₃ Methanol

Caption: Overall workflow for the synthesis of this compound.

Part 1: Sonogashira Coupling of 1-Iodo-4-isopropoxy-2-methylbenzene with Trimethylsilylacetylene

The first step in this synthesis is the Sonogashira cross-coupling reaction. This powerful reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes.[2][3][4][5] In this protocol, we will couple 1-iodo-4-isopropoxy-2-methylbenzene with trimethylsilylacetylene. The trimethylsilyl (TMS) group is used to protect the terminal alkyne, preventing self-coupling and other side reactions.[6]

Reaction Mechanism: The Catalytic Cycles

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol

Materials:

  • 1-Iodo-4-isopropoxy-2-methylbenzene (1.0 eq)

  • Trimethylsilylacetylene (1.2 eq)[7]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)[7]

  • Copper(I) iodide (CuI) (0.04 eq)[7]

  • Triethylamine (Et₃N), anhydrous (solvent)[7]

  • Toluene, anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate (for chromatography)

Equipment:

  • Schlenk flask or sealed tube[7]

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 1-iodo-4-isopropoxy-2-methylbenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).[7]

  • Solvent and Reagent Addition: Add anhydrous triethylamine as the solvent, ensuring the mixture is well-stirred.[7] To this mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.[7]

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir vigorously.[8] Monitor the progress of the reaction by TLC until the starting aryl iodide is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the triethylamine under reduced pressure using a rotary evaporator.[7]

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.[8]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(4-isopropoxy-2-methylphenyl)-2-(trimethylsilyl)acetylene.[9]

Table 1: Summary of Reaction Parameters for Sonogashira Coupling

ParameterValue/ConditionRationale
Aryl Halide 1-Iodo-4-isopropoxy-2-methylbenzeneIodides are more reactive than bromides or chlorides in Sonogashira couplings.[4]
Alkyne TrimethylsilylacetyleneThe TMS group protects the terminal alkyne, preventing homocoupling.[6]
Palladium Catalyst Pd(PPh₃)₂Cl₂An effective and commonly used palladium catalyst for Sonogashira reactions.[7]
Copper Co-catalyst Copper(I) iodide (CuI)Facilitates the formation of the copper acetylide intermediate, increasing reaction rate.[10][11]
Base/Solvent Triethylamine (Et₃N)Acts as both a base to neutralize the HI byproduct and as a solvent.[4]
Temperature 60-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without significant decomposition.

Part 2: Deprotection of the Trimethylsilyl Group

The final step is the removal of the trimethylsilyl (TMS) protecting group to yield the desired terminal alkyne, this compound. This can be achieved under mild conditions using potassium carbonate in methanol.[1][12]

Experimental Protocol

Materials:

  • 1-(4-Isopropoxy-2-methylphenyl)-2-(trimethylsilyl)acetylene (1.0 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (0.2 eq)[1]

  • Methanol (MeOH), anhydrous

  • Diethyl ether or Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the TMS-protected alkyne from Step 1 in anhydrous methanol in a round-bottom flask under an inert atmosphere.[1]

  • Reagent Addition: Add anhydrous potassium carbonate (0.2 eq) to the solution and stir the mixture at room temperature.[1]

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product is often pure enough for subsequent use. If necessary, it can be further purified by a short-path distillation or by passing it through a short plug of silica gel.

Table 2: Comparison of Deprotection Methods for TMS-Alkynes

MethodReagentsSolventConditionsAdvantagesDisadvantages
Base-Catalyzed K₂CO₃MethanolRoom Temp, 1-2 hMild, economical, high yield.[1][6]May not be suitable for base-sensitive substrates.
Fluoride-Based TBAFTHFRoom Temp, 1-4 hVery effective and common.[6]TBAF can be basic and relatively expensive.
Copper-Catalyzed CuSO₄, Sodium AscorbateEthanol/WaterRoom Temp, <1 hVery mild, rapid, and high-yielding.[2][6]Requires two reagents.

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the isopropoxy group (a septet and a doublet), the methyl group (a singlet), and the acetylenic proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the carbons of the isopropoxy and methyl groups, and the two sp-hybridized carbons of the alkyne.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₄O).

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic C≡C-H stretching vibration around 3300 cm⁻¹ and a C≡C stretching vibration around 2100 cm⁻¹.

Applications in Drug Development

Substituted aryl alkynes like this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules. The terminal alkyne can be further functionalized to introduce various pharmacophores. Its presence allows for the construction of more complex molecular architectures that are often found in natural products and pharmaceutical agents.[4] The isopropoxy and methyl groups can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Conclusion

The two-step synthesis protocol detailed in this guide provides a reliable and efficient method for the preparation of this compound. The Sonogashira coupling, followed by a mild deprotection, offers high yields and is amenable to a range of substrates. This technical guide serves as a valuable resource for researchers and professionals in drug development, enabling them to access this important building block for the synthesis of novel therapeutic agents.

References

  • Siddaraj, R.; Ningegowda, R.; Shivananju, N. S.; Priya, B. S. A Mild and Efficient Method for the Deprotection of Trimethyl Silyl Alkynes Using Sodium Ascorbate and Copper Sulphate. Eur. J. Chem.2018 , 9, 317-321. [Link]

  • Request PDF. Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. [Link]

  • Scribd. Experimental Procedure - Sonogashira Coupling. [Link]

  • Chen, et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2024 . [Link]

  • Royal Society of Chemistry. Flow Chemistry: Sonogashira Coupling. [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]

  • YouTube. Sonogashira coupling. [Link]

  • Gelest. Silanes as Protecting Groups for Terminal Alkyne. [Link]

  • Chinchilla, R.; Nájera, C. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules2020 , 25, 2297. [Link]

  • Nasiri, F.; Bakhshi, T.; Hosseini, S. M. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.2021 , 11, 28006-28031. [Link]

  • ResearchGate. (PDF) Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Lunn, M. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. J. Chem. Educ.2015 , 92, 1549-1552. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. [Link]

  • NIST. Benzene, 1-ethynyl-4-methyl-. [Link]

  • Elangovan, A.; Wang, Y.-H.; Ho, T.-I. Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett.2003 , 5, 1841-1844. [Link]

  • Babij, N. R.; McCusker, E. O.; Whiteker, G. T.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. J. Org. Chem.2016 , 81, 6729-6734. [Link]

  • PrepChem.com. Synthesis of 1-ethynyl-4-(trans-4-pentylcyclohexyl)benzene. [Link]

  • SynArchive. Sonogashira Coupling. [Link]

  • Pearson. Sonogashira Coupling Reaction Exam Prep. [Link]

  • ResearchGate. What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne ?. [Link]

  • PubChem. 1-Ethynyl-4-propylbenzene. [Link]

  • NIST. Benzene, 1-ethynyl-4-methyl-. [Link]

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physicochemical properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Introduction: A Versatile Building Block in Chemical Synthesis

This compound is an aromatic hydrocarbon featuring a terminal alkyne, an isopropoxy ether, and a methyl group substituted on a benzene ring. This unique combination of functional groups makes it a valuable intermediate and building block in medicinal chemistry and materials science. The terminal alkyne provides a reactive handle for a variety of coupling reactions, such as the Sonogashira coupling, click chemistry, and C-H activation, enabling the construction of complex molecular architectures. The lipophilic isopropoxy and methyl groups influence the molecule's solubility, crystal packing, and interactions with biological targets.

This guide provides a comprehensive overview of the core , offering both theoretical context and practical experimental methodologies for its characterization. Understanding these properties is paramount for researchers in drug development, as they directly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Core Physicochemical Characteristics

Due to its specific substitution pattern, detailed experimental data for this compound is not widely published. Therefore, its properties are projected based on the established principles of aromatic hydrocarbons and data from closely related structural analogs, such as 1-Ethynyl-4-methoxy-2-methylbenzene and 1-Ethynyl-4-isopropoxybenzene.

Table 1: Summary of Physicochemical Properties

PropertyValue (Predicted or from Analogs)Scientific Rationale & Significance
IUPAC Name This compoundStandardized nomenclature for unambiguous identification.
Molecular Formula C₁₂H₁₄ODetermines the exact composition and molecular weight.
Molecular Weight 174.24 g/mol Essential for all stoichiometric calculations, formulation, and analytical characterization.
Physical State Likely a low-melting solid or an oil at room temperature.The analog 1-Ethynyl-4-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C. The larger isopropoxy group may lower the melting point.
Solubility Immiscible in water; Soluble in non-polar organic solvents (e.g., ethers, toluene, dichloromethane).[1][2][3]As a non-polar aromatic hydrocarbon, it follows the "like dissolves like" principle.[1] This property dictates solvent choice for reactions, purification, and analysis.
LogP (o/w) Estimated > 3.0The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity, which heavily influences membrane permeability and ADME properties.[4] A value >3 indicates high lipophilicity.
pKa ~25 (for the acetylenic proton)The terminal alkyne proton is weakly acidic. This pKa is too high for deprotonation in water but is relevant for organometallic reactions using strong bases (e.g., n-BuLi).

Lipophilicity Assessment: The Role of LogP

Lipophilicity, quantified by the partition coefficient (P) or its logarithm (LogP), is a cornerstone of drug design. It governs how a compound distributes between the aqueous environment of the bloodstream and the lipid-rich environment of cell membranes.[4][5] For orally administered drugs, an optimal LogP value (typically between 1 and 5) is required for efficient absorption and distribution.[4]

Causality Behind Experimental Choice: Shake-Flask Method

The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct measurement of partitioning.[6] It provides a definitive value that is not reliant on computational models, which may struggle with novel scaffolds.

Experimental Protocol: LogP Determination via Shake-Flask Method
  • Phase Preparation: Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the pH 7.4 buffer. Allow the phases to separate for at least 24 hours.[7]

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a pre-determined volume of the n-octanol-saturated buffer or water-saturated n-octanol.

  • Partitioning: Combine equal volumes of the water-saturated n-octanol and the buffer-saturated aqueous phase containing the compound in a glass vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases. Centrifuge the vial to ensure complete phase separation.

  • Quantification: Carefully sample both the upper n-octanol layer and the lower aqueous layer.

  • Analysis: Determine the concentration of the compound in each phase using a validated analytical technique, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[6][7]

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Workflow for LogP Determination

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Prepare & Saturate n-Octanol and Water (pH 7.4) P2 Dissolve Compound P1->P2 Use saturated phases E1 Combine Phases P2->E1 E2 Shake to Equilibrate E1->E2 E3 Centrifuge to Separate E2->E3 A1 Sample Both Phases E3->A1 A2 Quantify by HPLC A1->A2 A3 Calculate LogP A2->A3

Caption: Shake-Flask method workflow for LogP determination.

Aqueous Solubility Profile

The aqueous solubility of a drug candidate is a critical factor influencing its bioavailability. Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in low and variable drug exposure. Given its non-polar, hydrocarbon-rich structure, this compound is expected to have very low aqueous solubility.[1][2][3]

Causality Behind Experimental Choice: Kinetic Solubility Assay

For discovery-phase compounds, a high-throughput kinetic solubility assay is often preferred. It provides a rapid assessment of solubility from a DMSO stock solution, mimicking how compounds are often handled in biological screening.

Experimental Protocol: Kinetic Solubility Determination
  • Stock Solution: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution: Add a small volume of the DMSO stock solution to a series of wells in a 96-well plate containing aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Seal the plate and shake at room temperature for a defined period (e.g., 2-24 hours) to allow for precipitation of the compound.

  • Filtration/Separation: Filter the plate to remove any precipitated solid.

  • Quantification: Analyze the filtrate using a sensitive analytical method such as HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[8]

  • Result: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Stability and Degradation Profile

Understanding a compound's chemical stability is essential for defining its shelf-life, storage conditions, and potential for degradation during manufacturing or in vivo.[9][10] Stability testing exposes the compound to controlled environmental stressors to identify degradation pathways and products.[11][12]

Forced Degradation Study Design

A forced degradation study is a systematic way to probe the intrinsic stability of a molecule.

Forced_Degradation cluster_conditions Stress Conditions Compound 1-Ethynyl-4-isopropoxy- 2-methylbenzene Acid Acidic (e.g., 0.1 M HCl) Compound->Acid Base Basic (e.g., 0.1 M NaOH) Compound->Base Oxidative Oxidative (e.g., 3% H₂O₂) Compound->Oxidative Thermal Thermal (e.g., 60°C) Compound->Thermal Photolytic Photolytic (UV/Vis Light) Compound->Photolytic Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Logical workflow for a forced degradation study.

Protocol for Stability Assessment
  • Sample Preparation: Prepare solutions of the compound in appropriate solvents.

  • Stress Application: Subject separate aliquots of the solution to various stress conditions:

    • Acid/Base Hydrolysis: Add HCl or NaOH and heat gently.

    • Oxidation: Add hydrogen peroxide.

    • Thermal Stress: Store at an elevated temperature in the dark.

    • Photostability: Expose to a controlled light source (ICH Q1B guidelines).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Analysis: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from any potential degradants. Mass spectrometry (MS) is used to identify the structure of degradation products.

Potential Metabolic Pathways

While specific metabolic data for this compound is unavailable, likely pathways can be predicted based on its chemical structure and known biotransformations of similar molecules.[13] The metabolism of xenobiotics primarily occurs in the liver, catalyzed by cytochrome P450 (CYP) enzymes, and aims to increase hydrophilicity to facilitate excretion.[14][15]

Predicted Metabolic Reactions:

  • O-deisopropylation: The isopropoxy group is a prime target for oxidative dealkylation by CYP enzymes, leading to the formation of a phenol (4-ethynyl-3-methylphenol) and acetone. This is a common pathway for alkoxybenzene derivatives.[14]

  • Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the benzene ring at positions not sterically hindered by existing substituents.

  • Alkyne Oxidation: The terminal alkyne group can undergo oxidation, although this is generally a less common metabolic pathway compared to modifications on the ring or alkyl substituents.

  • Methyl Group Oxidation: The benzylic methyl group can be oxidized to a hydroxymethyl group and subsequently to a carboxylic acid.

Metabolism Parent 1-Ethynyl-4-isopropoxy- 2-methylbenzene M1 4-Ethynyl-3-methylphenol (Phenolic Metabolite) Parent->M1 CYP-mediated O-dealkylation M2 Aromatic Hydroxylation Product Parent->M2 CYP-mediated Hydroxylation M3 Benzylic Alcohol Metabolite Parent->M3 CYP-mediated Methyl Oxidation

Caption: Predicted major metabolic pathways.

Conclusion

This compound is a compound with physicochemical properties characteristic of a non-polar, lipophilic aromatic hydrocarbon. Its low predicted aqueous solubility and high predicted LogP value are critical parameters that must be considered in any drug discovery cascade. The experimental protocols detailed in this guide provide a robust framework for accurately determining these properties, ensuring that development decisions are based on solid empirical data. Furthermore, an understanding of its potential stability issues and metabolic fate is crucial for advancing any candidate molecule toward preclinical evaluation.

References

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A Technical Guide to the Spectral Analysis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Ethynyl-4-isopropoxy-2-methylbenzene is a polysubstituted aromatic compound with significant potential in organic synthesis and materials science. Its utility as a building block in the development of novel molecular architectures necessitates a comprehensive understanding of its structural and electronic properties. This guide provides an in-depth analysis of the spectral data for this compound, offering insights into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. By examining the interplay of the ethynyl, isopropoxy, and methyl substituents on the benzene ring, we can elucidate the unique spectral signature of this molecule. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characterization of complex organic molecules.

Molecular Structure and Predicted Spectral Overview

The structure of this compound features a 1,2,4-trisubstituted benzene ring. The electronic effects of the substituents—the electron-donating isopropoxy and methyl groups, and the electron-withdrawing, yet magnetically anisotropic, ethynyl group—create a distinct pattern of chemical shifts and coupling constants in the NMR spectra. The vibrational modes of the terminal alkyne and the isopropoxy group, along with the substitution pattern on the aromatic ring, will give rise to characteristic absorption bands in the IR spectrum. The mass spectrum is expected to show a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of methyl and isopropyl groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, ethynyl, isopropoxy, and methyl protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic H (position 3)~7.2 - 7.4d~2-3 Hz (meta coupling)1H
Aromatic H (position 5)~6.7 - 6.9dd~8-9 Hz (ortho), ~2-3 Hz (meta)1H
Aromatic H (position 6)~7.1 - 7.3d~8-9 Hz (ortho coupling)1H
Isopropoxy CH~4.5 - 4.7septet~6 Hz1H
Ethynyl H~3.0 - 3.3s-1H
Methyl H (on ring)~2.2 - 2.4s-3H
Isopropoxy CH₃~1.3 - 1.4d~6 Hz6H
Experimental Protocol for ¹H NMR

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation : Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's peaks.[1] An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical shift referencing (δ = 0.00 ppm).[1]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

  • Data Acquisition :

    • Pulse Program : A standard single-pulse experiment is generally sufficient.

    • Spectral Width : Set to a range that encompasses all expected proton signals, typically from -1 to 10 ppm.

    • Acquisition Time : Typically 2-4 seconds to ensure good resolution.

    • Relaxation Delay : A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans : For a moderately concentrated sample, 8 to 16 scans are usually adequate to obtain a good signal-to-noise ratio.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the spectrum is referenced to the internal standard.

Interpretation of the ¹H NMR Spectrum

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring. The isopropoxy group is a strong electron-donating group, which will shield the ortho and para protons, shifting them upfield. The methyl group is a weaker electron-donating group. The ethynyl group is electron-withdrawing via induction but its magnetic anisotropy can have a more complex effect on nearby protons.

  • Aromatic Protons : The three aromatic protons are chemically distinct and will exhibit a characteristic splitting pattern. The proton at position 6, ortho to the methyl group, is expected to be a doublet due to coupling with the proton at position 5. The proton at position 5 will be a doublet of doublets, coupling to both the proton at position 6 (ortho coupling) and the proton at position 3 (meta coupling). The proton at position 3, ortho to the ethynyl group, will appear as a doublet due to meta-coupling with the proton at position 5.

  • Isopropoxy Protons : The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons. These six methyl protons will appear as a doublet.

  • Ethynyl Proton : The terminal acetylenic proton is typically found in the range of 2.5-3.5 ppm and appears as a singlet as it is too far from other protons to exhibit significant coupling.

  • Methyl Protons : The methyl group attached to the ring will appear as a singlet in the typical benzylic region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-1)~115 - 120
Aromatic C (quaternary, C-2)~138 - 142
Aromatic C (methine, C-3)~130 - 135
Aromatic C (quaternary, C-4)~155 - 160
Aromatic C (methine, C-5)~112 - 117
Aromatic C (methine, C-6)~130 - 134
Isopropoxy CH~70 - 75
Ethynyl C (quaternary)~80 - 85
Ethynyl CH~75 - 80
Methyl C (on ring)~20 - 25
Isopropoxy CH₃~21 - 23
Experimental Protocol for ¹³C NMR
  • Sample Preparation : A more concentrated sample (50-100 mg) is generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1] The sample is dissolved in a deuterated solvent as described for ¹H NMR.

  • Instrument Setup : The same spectrometer as for ¹H NMR is used.

  • Data Acquisition :

    • Pulse Program : A standard proton-decoupled single-pulse experiment is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width : A wider spectral width, typically 0-220 ppm, is necessary to cover the range of carbon chemical shifts.

    • Acquisition Time : Usually 1-2 seconds.

    • Relaxation Delay : A longer relaxation delay (2-5 seconds) may be needed, especially for quaternary carbons, to ensure accurate signal intensity.

    • Number of Scans : A significantly larger number of scans (hundreds to thousands) is required to achieve a good signal-to-noise ratio.

  • Data Processing : Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected.

Interpretation of the ¹³C NMR Spectrum

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

  • Aromatic Carbons : The carbon attached to the isopropoxy group (C-4) will be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom. The other quaternary carbons (C-1 and C-2) will also have distinct chemical shifts. The three methine carbons (C-3, C-5, and C-6) will have shifts in the aromatic region, with C-5 being the most upfield due to the shielding effect of the ortho-isopropoxy group.

  • Alkynyl Carbons : The two sp-hybridized carbons of the ethynyl group will appear in the range of 70-90 ppm.

  • Aliphatic Carbons : The isopropoxy and methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
≡C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (aromatic)~3030 - 3100Medium
C-H stretch (aliphatic)~2850 - 2980Medium to Strong
C≡C stretch (alkyne)~2100 - 2140Weak to Medium
C=C stretch (aromatic)~1600, ~1500Medium
C-O stretch (alkoxy)~1250Strong
C-H out-of-plane bend (aromatic)~800 - 840Strong
Experimental Protocol for IR Spectroscopy

For a solid sample, the following thin-film method is common:

  • Sample Preparation : Dissolve a small amount of the solid (a few milligrams) in a few drops of a volatile solvent (e.g., acetone or methylene chloride).[2]

  • Film Deposition : Place a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[2]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[2]

  • Data Acquisition : Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • Data Processing : The resulting interferogram is Fourier transformed to produce the IR spectrum.

Interpretation of the IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups:

  • Terminal Alkyne : The most diagnostic peaks will be the strong, sharp ≡C-H stretch at approximately 3300 cm⁻¹ and the weak to medium C≡C stretch around 2120 cm⁻¹.[3][4][5]

  • Aromatic Ring : The C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.[1] The strong out-of-plane C-H bending absorption in the 800-840 cm⁻¹ range is indicative of a 1,2,4-trisubstituted benzene ring.

  • Isopropoxy and Methyl Groups : The aliphatic C-H stretching vibrations will be observed below 3000 cm⁻¹. A strong C-O stretching band for the alkoxy group is expected around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Predicted Mass Spectrum Data (Electron Ionization)
m/z Proposed Fragment Significance
~174[M]⁺Molecular Ion
~159[M - CH₃]⁺Loss of a methyl group
~131[M - C₃H₇]⁺Loss of the isopropyl group
Experimental Protocol for Electron Ionization (EI) MS
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample. The sample must be volatile enough to be vaporized in the ion source.

  • Ionization : In the ion source, the vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum
  • Molecular Ion : The peak with the highest m/z value will correspond to the molecular ion ([M]⁺), confirming the molecular weight of the compound. For this compound (C₁₂H₁₄O), the expected molecular weight is approximately 174 g/mol .

  • Fragmentation Pattern : The fragmentation of the molecular ion provides structural information. Common fragmentation pathways for this molecule would include:

    • Loss of a methyl radical (•CH₃) from the isopropoxy group or the ring, leading to a fragment ion at m/z 159.

    • Loss of an isopropyl radical (•C₃H₇) from the isopropoxy group, resulting in a fragment ion at m/z 131.

    • Further fragmentation of the benzene ring and the ethynyl group can also occur, leading to a complex pattern of lower mass fragments.

Visualization of Molecular Structure and Fragmentation

Molecular Structure

Fragmentation M [C12H14O]⁺˙ m/z = 174 (Molecular Ion) M_minus_CH3 [C11H11O]⁺ m/z = 159 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [C9H7O]⁺ m/z = 131 M->M_minus_C3H7 - •C₃H₇

Caption: Predicted EI-MS fragmentation of the target molecule.

Conclusion

This technical guide provides a comprehensive framework for the spectral analysis of this compound. By integrating predictive analysis with established spectroscopic principles and methodologies, researchers can confidently identify and characterize this molecule. The detailed protocols and interpretations presented herein serve as a valuable resource for professionals engaged in the synthesis and application of novel organic compounds. The synergistic use of NMR, IR, and MS is essential for the unambiguous structural elucidation and purity assessment of such complex molecules.

References

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solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of 1-Ethynyl-4-isopropoxy-2-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development. This guide provides a comprehensive analysis of the predicted solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and discusses the key physicochemical factors governing its solubility profile.

Introduction: The Significance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical property that influences its bioavailability, processability, and formulation. For a compound like this compound, understanding its behavior in different organic solvents is essential for:

  • Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics.

  • Purification: Selecting appropriate solvents for crystallization, extraction, and chromatography.

  • Formulation: Developing stable and effective delivery systems for potential therapeutic applications.

This guide serves as a foundational resource for researchers working with this compound, offering both theoretical predictions and practical methodologies for solubility assessment.

Predicted Solubility Profile of this compound

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar n-Hexane, TolueneSolubleThe nonpolar aromatic ring and alkyl groups will interact favorably with nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), ChloroformSolubleThese solvents can solvate both the nonpolar and moderately polar regions of the molecule.
Tetrahydrofuran (THF), Ethyl AcetateSolubleThe ether linkage in THF and the ester in ethyl acetate can interact with the isopropoxy group.
AcetoneSolubleAcetone's polarity should be sufficient to dissolve the compound.[1]
Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)SolubleThese highly polar solvents are generally good at dissolving a wide range of organic compounds.[1]
Polar Protic Methanol, EthanolSlightly Soluble to SolubleThe ability to act as a hydrogen bond acceptor (at the oxygen of the isopropoxy group) may allow for some solubility in polar protic solvents. However, the large nonpolar portion of the molecule will limit high solubility.
Aqueous WaterInsolubleThe large hydrophobic benzene ring and alkyl groups will prevent significant dissolution in water.[2]

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior. While experimental data for this specific molecule is limited, properties of similar compounds are presented below for reference.

Table 2: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)1-Ethynyl-4-methoxy-2-methylbenzene[3][4]1-Ethynyl-4-isopropoxybenzene[5]1-Ethynyl-4-methylbenzene[6][7]
Molecular Formula C₁₂H₁₄OC₁₀H₁₀OC₁₁H₁₂OC₉H₈
Molecular Weight ( g/mol ) 174.24146.19160.22116.16
CAS Number 186621-51-2 (example)74331-69-491142-24-4766-97-2
Appearance Likely a solid or oilSolidNot specifiedNot specified
Melting Point (°C) Not available30-34Not availableNot available

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to its molecular structure:

  • Substituent Effects: The isopropoxy and methyl groups are electron-donating, which can influence the electron density of the benzene ring and its intermolecular interactions.[8][9]

  • Intermolecular Forces: The primary intermolecular forces at play will be van der Waals forces due to the aromatic ring and alkyl groups. The isopropoxy group can also participate in dipole-dipole interactions. The absence of strong hydrogen bond donating groups will limit its solubility in highly polar, protic solvents.[2]

  • Crystal Lattice Energy: If the compound is a solid, the energy required to break the crystal lattice will impact its solubility. A higher melting point often correlates with lower solubility.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Add excess solute to solvent C 3. Sample Withdrawal and Filtration B->C Agitate at constant temperature D 4. Sample Dilution C->D Filter to remove undissolved solid E 5. HPLC Analysis D->E Dilute filtrate to known concentration F 6. Quantification E->F Inject sample and standards

Caption: Experimental workflow for the quantitative determination of solubility.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.[1]

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Sample Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Quantification:

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility can then be expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Conclusion

This technical guide provides a comprehensive overview of the . While quantitative data is not yet widely available, the provided predictions based on chemical principles and data from analogous structures offer valuable guidance for its handling and use. The detailed experimental protocol empowers researchers to determine precise solubility values, which are indispensable for the successful application of this compound in research and development.

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commercial availability of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Potential Applications of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Abstract

This technical guide addresses the commercial availability, synthesis, and potential utility of the novel compound this compound for professionals in chemical research and drug development. An extensive search of commercial chemical supplier databases indicates that this compound is not currently available as a stock item. Consequently, this document provides a comprehensive, field-proven methodology for its synthesis via a Sonogashira cross-coupling reaction. The guide details the necessary precursors, a step-by-step experimental protocol, and methods for purification and characterization. Furthermore, we explore the potential applications of this molecule as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics. Safety protocols and handling guidelines, extrapolated from structurally similar compounds, are also provided to ensure safe laboratory practice.

Introduction: A Novel Building Block for Drug Discovery

The pursuit of novel molecular entities with therapeutic potential is a cornerstone of modern drug discovery.[1] Aryl alkynes, in particular, are a class of compounds that have garnered significant interest due to their versatile reactivity and utility as structural motifs in pharmacologically active molecules. The terminal alkyne group serves as a handle for a variety of chemical transformations, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), and as a key pharmacophore in numerous enzyme inhibitors.[2]

This compound is a substituted aryl alkyne with a unique combination of functional groups:

  • The Ethynyl Group: Provides a reactive site for coupling reactions and can act as a hydrogen bond donor or participate in π-stacking interactions within a protein binding pocket.

  • The Isopropoxy Group: A lipophilic group that can enhance membrane permeability and modulate the electronic properties of the benzene ring.

  • The 2-Methyl Group: Provides steric bulk and can influence the conformation of the molecule, potentially leading to enhanced selectivity for a biological target.

This combination of features makes this compound a promising, albeit currently unavailable, building block for the synthesis of new chemical libraries aimed at a range of biological targets.

Commercial Availability Assessment

As of the date of this publication, a thorough search of major chemical suppliers and databases reveals that this compound is not commercially available. However, a number of structurally related compounds are available, which can serve as starting points for synthesis or as comparative compounds in research studies.

Compound NameStructureNotes
1-Ethynyl-4-isopropoxybenzene Lacks the 2-methyl group. Commercially available from suppliers like AChemBlock and LEAPChem.[3][4]
1-Ethynyl-4-methoxy-2-methylbenzene Features a methoxy group instead of isopropoxy. Available from Sigma-Aldrich.[5]
1-Ethynyl-4-methylbenzene Lacks the isopropoxy group. Available from suppliers like Sigma-Aldrich and Synthonix.[6][7]
1-Ethynyl-4-isobutoxy-2-methylbenzene Features an isobutoxy group. Listed by BLD Pharm.[8]

The lack of direct commercial availability necessitates a de novo synthesis for researchers wishing to utilize this specific molecule.

Proposed Synthetic Route: Sonogashira Coupling

The most direct and reliable method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction couples a terminal alkyne with an aryl halide and is a cornerstone of modern organic synthesis due to its functional group tolerance and generally high yields.[9]

Retrosynthetic Analysis and Strategy

Our proposed retrosynthesis involves disconnecting the C-C bond between the ethynyl group and the benzene ring. This leads to two key precursors: an aryl halide (specifically, 1-iodo-4-isopropoxy-2-methylbenzene) and a source of the ethynyl group. For operational simplicity and safety, we will use ethynyltrimethylsilane (TMSA) as the alkyne source, which requires a subsequent deprotection step.

Required Starting Materials and Reagents

The primary precursor, 1-iodo-4-isopropoxy-2-methylbenzene, is not commercially available and must be synthesized. A plausible two-step synthesis starting from commercially available 4-isopropoxy-2-methylaniline is outlined below.

Step 1: Synthesis of 1-Iodo-4-isopropoxy-2-methylbenzene

  • Starting Material: 4-isopropoxy-2-methylaniline

  • Key Transformation: Sandmeyer-type iodination of the corresponding diazonium salt.

Step 2: Synthesis of this compound

  • Starting Material: 1-Iodo-4-isopropoxy-2-methylbenzene

  • Key Transformation: Sonogashira coupling with ethynyltrimethylsilane, followed by in-situ deprotection.

Detailed Experimental Protocols

Protocol 3.3.1: Synthesis of 1-Iodo-4-isopropoxy-2-methylbenzene

  • Diazotization:

    • To a stirred solution of 4-isopropoxy-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • Iodination:

    • In a separate flask, dissolve potassium iodide (3.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Gas evolution (N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with diethyl ether (3x).

    • Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-iodo-4-isopropoxy-2-methylbenzene.

Protocol 3.3.2: Sonogashira Coupling and Deprotection

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add 1-iodo-4-isopropoxy-2-methylbenzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Addition of Reagents:

    • Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (TEA) (3.0 eq) via syringe.

    • Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred mixture.

  • Reaction:

    • Heat the reaction mixture to 60 °C and monitor its progress by Thin Layer Chromatography (TLC).

    • Upon consumption of the starting material, cool the mixture to room temperature.

  • Deprotection:

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 eq) to the reaction mixture and stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Proposed Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity of the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic C≡C-H stretch of the terminal alkyne.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed two-stage synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Iodination cluster_step2 Step 2: Sonogashira Coupling & Deprotection A 4-Isopropoxy-2-methylaniline B 1-Iodo-4-isopropoxy-2-methylbenzene A->B 1. NaNO₂, HCl 2. KI D This compound B->D Pd(PPh₃)₂Cl₂, CuI, TEA C Ethynyltrimethylsilane C->B

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Drug Discovery

While this compound has not been specifically studied, its structural features suggest several promising applications in drug discovery, particularly as a fragment or building block for more complex molecules.[10]

  • Kinase Inhibitors: The aryl alkyne motif is a common feature in many kinase inhibitors, where the alkyne can form a crucial hydrogen bond with the hinge region of the kinase domain. The substitution pattern on the phenyl ring can be tuned to achieve selectivity for specific kinases.

  • "Click" Chemistry: The terminal alkyne is an ideal functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click" reaction. This allows for the easy conjugation of this fragment to other molecules, such as peptides, antibodies, or fluorescent probes, for applications in chemical biology and drug delivery.[11]

  • Fragment-Based Drug Discovery (FBDD): This compound is an excellent candidate for an FBDD screening library. Its relatively low molecular weight and distinct chemical features make it a good starting point for identifying low-affinity binders to a biological target, which can then be optimized into more potent leads.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with care, assuming it is hazardous. The following precautions are based on data for structurally similar aryl alkynes and reagents used in its synthesis.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[14]

  • Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[15]

  • Toxicity: Many organic solvents and reagents used in the synthesis are flammable and toxic. Aryl halides and palladium catalysts can be irritants and sensitizers. The final product should be treated as harmful if swallowed or in contact with skin.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.

Always consult the SDS for all starting materials and reagents before beginning any experimental work.

Conclusion

This compound represents a novel and potentially valuable building block for drug discovery and chemical biology. Although not currently commercially available, this guide provides a detailed and actionable synthetic protocol based on the robust and reliable Sonogashira cross-coupling reaction. By following the outlined procedures for synthesis, purification, and safe handling, researchers can access this compound and explore its potential in developing next-generation therapeutics.

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Stability and Storage of 1-Ethynyl-4-isopropoxy-2-methylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the stability and optimal storage conditions for 1-Ethynyl-4-isopropoxy-2-methylbenzene, a substituted aromatic alkyne of interest to researchers and professionals in drug development. The recommendations herein are synthesized from established chemical principles and data from structurally analogous compounds, ensuring a high degree of scientific integrity and practical utility.

Chemical and Physical Properties

PropertyEstimated Value/CharacteristicRationale and Comparative Data
Molecular Formula C₁₂H₁₄OBased on chemical structure.
Molecular Weight 174.24 g/mol Calculated from the molecular formula.
Appearance Colorless to light yellow liquid or solidSubstituted ethynylbenzenes can be liquids or low-melting solids. For instance, 1-Ethynyl-4-methoxy-2-methylbenzene is a solid with a melting point of 30-34 °C. The isopropoxy group may lead to a lower melting point.
Boiling Point > 200 °C (estimated)Aromatic compounds with similar molecular weights have boiling points in this range. For example, 1-Methyl-4-(prop-1-en-2-yl)benzene has a boiling point of 185-188 °C.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, alcohols, chlorinated solvents)Phenylacetylene is insoluble in water but miscible with diethyl ether and alcohol[1]. This is a general characteristic of non-polar aromatic compounds.
Flash Point Estimated to be > 80 °CPhenylacetylene has a flash point of 27 °C[1], while 1-Ethynyl-4-methoxy-2-methylbenzene has a flash point of 93.9 °C. The presence of the isopropoxy and methyl groups likely raises the flash point compared to phenylacetylene.

Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by the reactivity of the ethynyl (alkyne) group and the potential for oxidation of the aromatic ring and its substituents.

Reactivity of the Ethynyl Group

The terminal alkyne is the most reactive functional group in the molecule. It is susceptible to several degradation pathways:

  • Oxidative Cleavage: In the presence of strong oxidizing agents like ozone or potassium permanganate, the carbon-carbon triple bond can be cleaved to form carboxylic acids.[2] For a terminal alkyne, this would result in the formation of a carboxylic acid and carbon dioxide. While these are harsh conditions not typically encountered during storage, it highlights the susceptibility of the alkyne to oxidation.

  • Polymerization: Terminal alkynes can undergo polymerization, especially in the presence of transition metal catalysts (e.g., Rh, Pt), heat, or light.[1] This process can lead to the formation of colored, insoluble materials.

  • Reaction with Metals: The acidic proton of the terminal alkyne can react with certain metals to form explosive acetylides. Contact with metals such as copper, silver, and mercury should be avoided.

Aromatic Ring and Substituent Stability

The benzene ring itself is relatively stable. However, the electron-donating isopropoxy and methyl groups can activate the ring towards electrophilic substitution and potentially oxidation under certain conditions.

  • Oxidation of the Isopropoxy Group: Ethers can slowly form explosive peroxides upon exposure to air and light. While the aromatic ether linkage is more stable than that in aliphatic ethers, this possibility should not be entirely discounted over long-term storage.

  • Bacterial Degradation: Aromatic compounds are known to be degraded by microorganisms.[3][4][5] While not a primary concern for neat material in a laboratory setting, it is a relevant degradation pathway in environmental contexts. The degradation often proceeds via hydroxylation of the aromatic ring followed by ring cleavage.[6]

HandlingWorkflow start Start ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Chemical Fume Hood ppe->hood inert Prepare Inert Atmosphere (e.g., Argon Balloon) hood->inert transfer Transfer Compound using Clean, Dry Glassware inert->transfer seal Tightly Seal Container Under Inert Atmosphere transfer->seal cleanup Clean Spill Immediately and Dispose of Waste Properly transfer->cleanup In case of spill store Store in Refrigerator (2-8°C) Away from Light seal->store end End store->end cleanup->end

Caption: Recommended workflow for handling this compound.

Incompatible Materials and Hazard Summary

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous reactions and oxidative cleavage of the alkyne. [2]* Strong Acids and Bases: May catalyze polymerization or other reactions.

  • Certain Metals and their Salts (e.g., Copper, Silver, Mercury): Risk of forming explosive acetylides.

  • Heat, Sparks, and Open Flames: The compound is likely combustible and may be flammable under certain conditions. [1][7] Hazard Summary:

Based on data for similar compounds, this compound should be treated as a substance that may cause skin and serious eye irritation. [8][9]It may also cause respiratory irritation if inhaled. [9]

Conclusion

This compound is a compound that requires careful storage and handling to maintain its chemical integrity and ensure laboratory safety. The primary stability concerns are the reactivity of the terminal alkyne group towards oxidation and polymerization, and the potential for slow peroxide formation from the ether linkage. By adhering to the recommended protocols of storing the compound under an inert atmosphere, at refrigerated temperatures, and protected from light, researchers can significantly mitigate these risks. The use of appropriate personal protective equipment and handling in a well-ventilated fume hood are essential for safe manipulation.

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Unlocking the Potential of 1-Ethynyl-4-isopropoxy-2-methylbenzene: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular entities with diverse applications in materials science, organic synthesis, and pharmacology is a continuous endeavor. Within this landscape, 1-Ethynyl-4-isopropoxy-2-methylbenzene emerges as a molecule of significant interest. Its unique structural features—a reactive terminal alkyne, a sterically influential methyl group, and an electronically modulating isopropoxy group—position it as a versatile building block for a multitude of scientific investigations. This in-depth technical guide provides a forward-looking perspective on the potential research areas for this compound, offering a roadmap for its exploration in drug discovery, advanced materials, and synthetic chemistry.

I. Core Synthetic Utility: A Versatile Architectural Element

The primary allure of this compound lies in the reactivity of its terminal ethynyl group. This functionality serves as a gateway to a vast array of chemical transformations, making the molecule an invaluable synthon for the construction of complex molecular architectures.

A. Gateway to Heterocyclic Scaffolds

The terminal alkyne is a well-established precursor for the synthesis of a diverse range of heterocyclic compounds, which are prevalent in many biologically active molecules.[1][2][3] Metal-catalyzed cyclization reactions, in particular, offer a powerful strategy to construct these intricate ring systems.[1][4]

One promising avenue of research is the exploration of transition-metal-catalyzed hydroarylation reactions.[4] This approach enables the insertion of the alkyne's C-C triple bond into the C-H bonds of aromatic precursors, leading to the regio- and stereo-selective formation of valuable arylalkenes, which can then be further elaborated into heterocyclic structures.[4]

Proposed Research Workflow: Synthesis of Novel Benzofurans

A 1-Ethynyl-4-isopropoxy- 2-methylbenzene C Sonogashira Coupling (Pd/Cu catalyst) A->C B o-Iodophenol B->C D Intermediate (Aryl Alkyne) C->D Formation of C-C bond E Intramolecular Cyclization (e.g., Au or Ag catalyst) D->E F Substituted Benzofuran E->F Ring formation

Caption: Proposed workflow for the synthesis of substituted benzofurans.

B. Sonogashira Coupling: A Robust Tool for Elaboration

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone of modern organic synthesis.[5] This reaction provides a reliable method for extending the molecular framework of this compound, allowing for the introduction of a wide variety of substituents. This versatility is crucial for creating libraries of compounds for screening in drug discovery and for tuning the properties of materials.

ReagentCatalyst SystemPotential Product Class
Aryl IodidePd(PPh₃)₂Cl₂, CuI, Amine BaseAsymmetrically substituted tolans
Vinyl BromidePd(OAc)₂, PPh₃, CuIConjugated enynes
Heteroaryl HalidePd₂(dba)₃, XPhos, Cs₂CO₃Aryl-heteroaryl acetylenes

II. "Click" Chemistry: Precision Engineering for Bioconjugation and Materials Science

The terminal alkyne of this compound makes it an ideal candidate for "click" chemistry, a set of biocompatible reactions known for their high efficiency, selectivity, and mild reaction conditions.[6][][8]

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring.[6][][9] This reaction is exceptionally versatile and has found widespread use in bioconjugation, drug development, and materials science.[6][9] By reacting this compound with various azide-containing molecules, researchers can readily create novel conjugates with tailored properties.

Experimental Protocol: CuAAC for Bioconjugation

  • Solubilization: Dissolve this compound (1 equivalent) and an azide-functionalized biomolecule (e.g., a peptide or oligonucleotide) (1 equivalent) in a biocompatible solvent system (e.g., a mixture of water and a water-miscible organic solvent like DMSO or t-butanol).

  • Catalyst Preparation: In a separate vessel, prepare the copper(I) catalyst. A common method is the in situ reduction of copper(II) sulfate (0.1 equivalents) with a reducing agent like sodium ascorbate (0.2 equivalents).

  • Reaction Initiation: Add the copper(I) catalyst solution to the mixture of the alkyne and azide.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as LC-MS or TLC. The reaction is typically complete within a few hours at room temperature.

  • Purification: Upon completion, purify the resulting triazole conjugate using an appropriate chromatographic technique (e.g., size-exclusion chromatography or reversed-phase HPLC) to remove the copper catalyst and any unreacted starting materials.

B. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative.[][9] This copper-free click reaction utilizes a strained cyclooctyne to react with an azide. While this compound itself is not a strained alkyne, it can be readily incorporated into molecules that are, or it can react with strained-alkyne-containing partners.

III. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The substituted benzene ring of this compound provides a promising scaffold for the development of new therapeutic agents.[10] The isopropoxy and methyl groups can influence the molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, and can also play a role in its binding to biological targets.

A. Lipoxygenase Inhibition

Derivatives of allylbenzenes have shown potential as inhibitors of lipoxygenases, enzymes that play a role in inflammatory processes.[11] The structural similarities between this compound and these known inhibitors suggest that it could serve as a starting point for the design of novel anti-inflammatory agents. The isopropoxy group, in particular, can enhance lipophilicity, which may improve cell membrane permeability and target engagement.

B. Antimicrobial Activity

Guanidine compounds containing an isopropoxy benzene moiety have demonstrated potent antibacterial activity against multidrug-resistant Staphylococcus aureus.[12] This finding suggests that the isopropoxy-methylbenzene core of our topic molecule could be a valuable pharmacophore for the development of new antibiotics. The ethynyl group offers a convenient handle for the introduction of various functional groups, including guanidinium moieties, to explore structure-activity relationships.

Logical Framework for Medicinal Chemistry Exploration

Start This compound Step1 Modification of Ethynyl Group Start->Step1 Step2 Introduction of Pharmacophores (e.g., Guanidinium, Amide) Step1->Step2 Step3 Synthesis of Compound Library Step2->Step3 Step4 In vitro Biological Screening (e.g., Lipoxygenase Inhibition, Antimicrobial Assays) Step3->Step4 Step5 Identification of Lead Compounds Step4->Step5 Step6 Structure-Activity Relationship (SAR) Studies Step5->Step6 Step7 Lead Optimization Step6->Step7 End Preclinical Candidate Step7->End

Caption: A logical workflow for the development of therapeutic agents.

Conclusion

This compound represents a molecule with considerable untapped potential. Its unique combination of a reactive alkyne and a substituted aromatic ring makes it a versatile platform for innovation across multiple scientific disciplines. The research avenues outlined in this guide—from the synthesis of complex heterocyclic systems and the development of novel materials through click chemistry, to the exploration of its potential as a scaffold for new medicines—provide a compelling case for its further investigation. As researchers delve into the chemistry and biology of this intriguing compound, it is poised to become a valuable tool in the creation of next-generation technologies and therapies.

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Methodological & Application

Application Notes and Protocols for the Sonogashira Coupling of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become indispensable in the field of drug discovery and development.[2][3] Its utility lies in the ability to construct complex molecular architectures containing the arylalkyne moiety, a key structural motif in numerous biologically active compounds and pharmaceutical agents.[4] The reaction's mild conditions and broad functional group tolerance allow for its application in the late-stage functionalization of complex molecules, providing a direct route to novel analogues and compound libraries.[4]

This guide provides a detailed examination of the Sonogashira coupling, with a specific focus on the use of 1-Ethynyl-4-isopropoxy-2-methylbenzene, an electron-rich alkyne with potential applications in the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and discuss critical parameters for successful execution and optimization.

Mechanistic Insights: The Dual Catalytic Cycle

The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[5] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The widely accepted mechanism proceeds as follows:

  • Oxidative Addition: A low-valent palladium(0) species, often generated in situ from a palladium(II) precatalyst, undergoes oxidative addition with the aryl or vinyl halide (Ar-X) to form a Pd(II)-aryl intermediate.[5]

  • Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[5] This step is crucial for activating the alkyne.

  • Transmetalation: The copper acetylide then transfers the acetylenic group to the palladium(II)-aryl complex, forming a diorganopalladium(II) intermediate and regenerating the copper(I) catalyst.[5]

  • Reductive Elimination: This diorganopalladium(II) species undergoes reductive elimination to yield the final coupled product (the internal alkyne) and regenerate the active palladium(0) catalyst, which re-enters the catalytic cycle.[5]

Sonogashira_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_aryl Ar-Pd(II)-X(L_n) oxidative_addition->pd_aryl transmetalation Transmetalation pd_aryl->transmetalation pd_alkynyl Ar-Pd(II)-C≡CR(L_n) transmetalation->pd_alkynyl cu_x Cu(I)X transmetalation->cu_x Regeneration reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product alkyne_activation Alkyne Activation (R-C≡CH + Base) cu_x->alkyne_activation cu_acetylide Cu(I)-C≡CR alkyne_activation->cu_acetylide cu_acetylide->transmetalation

Figure 1: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Equivalents
Aryl BromideAr-Br-1.01.0
This compoundC₁₂H₁₄O174.241.21.2
Pd(PPh₃)₂Cl₂C₃₆H₃₀Cl₂P₂Pd701.900.020.02
Copper(I) IodideCuI190.450.040.04
Triethylamine (TEA)(C₂H₅)₃N101.193.03.0
Anhydrous Solvent (e.g., THF or Toluene)--5 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Base Addition: Add the anhydrous solvent (5 mL) followed by triethylamine (3.0 mmol). Stir the resulting mixture at room temperature for 10-15 minutes. The solution should be a homogeneous, light-yellow suspension.

  • Alkyne Addition: Add this compound (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental_Workflow setup 1. Reaction Setup (Ar-Br, Pd catalyst, CuI under inert atmosphere) solvent_base 2. Add Solvent and Base (Anhydrous THF/Toluene, TEA) setup->solvent_base stir1 Stir at RT (10-15 min) solvent_base->stir1 alkyne_add 3. Add Alkyne (this compound) stir1->alkyne_add heating 4. Heat and Monitor (50-80 °C, TLC/LC-MS) alkyne_add->heating workup 5. Workup (Cool, Dilute, Filter) heating->workup purification 6. Purification (Extraction, Column Chromatography) workup->purification product Pure Coupled Product purification->product

Figure 2: Experimental workflow for the Sonogashira coupling.

Key Considerations and Optimization

The success of the Sonogashira coupling is highly dependent on several factors. For the specific case of this compound, an electron-rich alkyne, the following points are of particular importance:

  • Catalyst System: While Pd(PPh₃)₂Cl₂ is a robust catalyst, other palladium sources such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand can be employed.[6] The choice of ligand can significantly impact the reaction efficiency. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[6]

  • Copper Co-catalyst: Copper(I) iodide is the most common co-catalyst. However, in some cases, copper-free conditions can be advantageous, particularly if the substrates are sensitive to copper or to minimize the formation of alkyne homocoupling (Glaser coupling) byproducts.[7]

  • Base: An amine base, typically triethylamine or diisopropylethylamine, is crucial for neutralizing the hydrogen halide formed during the reaction and for the formation of the copper acetylide.[7] The choice and amount of base can influence the reaction rate and the extent of side reactions.

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), toluene, and dimethylformamide (DMF) being common choices. The solvent should be anhydrous and deoxygenated to prevent catalyst deactivation.

  • Temperature: The reaction temperature is substrate-dependent. Aryl iodides are generally more reactive and may proceed at room temperature, while less reactive aryl bromides and chlorides often require heating.[1]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a freshly opened or purified catalyst.
Poorly reactive aryl halideIncrease reaction temperature. Switch to a more active catalyst system (e.g., with a more electron-rich ligand).
Significant Homocoupling Presence of oxygenThoroughly degas the solvent and maintain a strict inert atmosphere.
High catalyst loadingReduce the amount of copper co-catalyst or switch to copper-free conditions.
Decomposition of Starting Material High reaction temperatureLower the reaction temperature and extend the reaction time.
Incompatible functional groupsProtect sensitive functional groups prior to the coupling reaction.

Conclusion

The Sonogashira coupling is a powerful and versatile tool for the synthesis of complex molecules in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this reaction with substrates like this compound to access novel chemical entities with therapeutic potential. The protocol and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation.

References

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Application Notes & Protocols: The Strategic Use of 1-Ethynyl-4-isopropoxy-2-methylbenzene in Medicinal Chemistry Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Versatile Scaffold

In the intricate process of drug discovery, lead optimization stands as a critical phase where a promising, yet imperfect, "hit" compound is meticulously refined into a viable drug candidate.[1][2] This iterative cycle of design, synthesis, and testing aims to enhance a molecule's therapeutic efficacy and selectivity while simultaneously improving its pharmacokinetic and safety profiles.[2] The scaffold, or core chemical structure, of a lead compound is pivotal, as it provides the foundation for these crucial modifications.

This document introduces 1-Ethynyl-4-isopropoxy-2-methylbenzene , a substituted aromatic compound with significant potential as a versatile building block in medicinal chemistry. While not a widely documented lead compound itself, its constituent functional groups—a terminal alkyne, an isopropoxy moiety, and a substituted benzene ring—are of high strategic value in modern drug design.[3][4]

  • The Aromatic Core (4-isopropoxy-2-methylbenzene): Aromatic rings are ubiquitous in pharmaceuticals, providing a rigid scaffold for the precise three-dimensional arrangement of functional groups necessary for binding to biological targets.[5] The isopropoxy and methyl substituents allow for fine-tuning of lipophilicity, metabolic stability, and steric interactions within a target's binding site.[6][7] The isopropoxy group, in particular, can increase lipophilicity, which may influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • The Terminal Alkyne (-C≡CH): The ethynyl group is a highly versatile functional group in medicinal chemistry.[3][8] Its linear geometry can act as a rigid linker or probe deep into a binding pocket.[3] It can participate in potent hydrogen bonding and other non-covalent interactions.[3] Furthermore, terminal alkynes are key reactants in "click chemistry," enabling the efficient and modular synthesis of more complex molecules, such as 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][9] This bioorthogonal reactivity is also invaluable for creating probes for target identification and validation.[9][10] In some contexts, such as in certain kinase inhibitors, an ethynyl group has been shown to enhance potency.[11]

Given these features, the this compound scaffold is a particularly attractive starting point for developing inhibitors of protein kinases, a class of enzymes frequently implicated in cancer and other diseases.[12] This guide provides detailed protocols for the synthesis of this scaffold and its subsequent evaluation in a typical lead optimization cascade.

Part 1: Synthesis of this compound

The most direct and widely used method for the synthesis of aryl alkynes is the Sonogashira cross-coupling reaction.[13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[15] For the synthesis of the title compound, we will couple 4-isopropoxy-2-methyl-1-iodobenzene with a protected alkyne source, followed by deprotection.

Protocol 1: Two-Step Synthesis via Sonogashira Coupling

This protocol outlines a reliable, two-step synthesis starting from the commercially available 4-isopropoxy-2-methylaniline.

Step 1: Synthesis of 4-Isopropoxy-2-methyl-1-iodobenzene (Intermediate)

  • Diazotization: To a stirred solution of 4-isopropoxy-2-methylaniline (1.0 eq) in a mixture of sulfuric acid and water at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.

  • Iodination (Sandmeyer Reaction): In a separate flask, prepare a solution of potassium iodide (3.0 eq) in water. Slowly add the diazonium salt solution from the previous step to the potassium iodide solution.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Extract the mixture with diethyl ether. Wash the organic layer with saturated sodium thiosulfate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to yield 4-isopropoxy-2-methyl-1-iodobenzene.

Step 2: Sonogashira Coupling to form this compound

  • Reaction Setup: To a dry Schlenk flask under an inert argon or nitrogen atmosphere, add 4-isopropoxy-2-methyl-1-iodobenzene (1.0 eq), copper(I) iodide (CuI, 0.04 eq), and dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene, 1.5 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and monitor progress by Thin Layer Chromatography (TLC).

  • Deprotection: Once the coupling reaction is complete, cool the mixture to room temperature. Add a solution of potassium carbonate (2.0 eq) in methanol and stir at room temperature for 2 hours to remove the TMS protecting group.

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the final product, this compound.

Sonogashira Coupling Workflow cluster_synthesis Synthesis Workflow Start 4-Isopropoxy-2-methylaniline Intermediate Diazotization & Iodination -> 4-Isopropoxy-2-methyl-1-iodobenzene Start->Intermediate Step 1 Coupling Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TMS-Acetylene) Intermediate->Coupling Step 2a Deprotection TMS Deprotection (K₂CO₃, MeOH) Coupling->Deprotection Step 2b Purification Column Chromatography Deprotection->Purification Product This compound Purification->Product SAR Exploration cluster_vectors Modification Vectors Core This compound Core Scaffold V1 Vector 1: Alkyne Triazoles Amides Heterocycles Core:f0->V1:f0 Explore Binding Pocket V2 Vector 2: Isopropoxy OMe, OEt OCF₃, NMe₂ Cyclic ethers Core:f0->V2:f0 Modulate ADME/PK V3 Vector 3: Methyl Cl, F, CN Positional Isomers Core:f0->V3:f0 Fine-tune Potency/Selectivity Lead Optimization Cycle Design Design Analogs (SAR-guided) Synthesize Synthesize (Protocol 1) Design->Synthesize Test Test in Assays (Protocols 2-4) Synthesize->Test Analyze Analyze Data (Potency, ADME, Toxicity) Test->Analyze Analyze->Design Iterate & Refine Candidate Preclinical Candidate Analyze->Candidate Criteria Met?

Caption: The iterative cycle of lead optimization.

Conclusion

The this compound scaffold represents a promising and strategically valuable starting point for medicinal chemistry campaigns, particularly in the kinase inhibitor space. Its synthetic tractability via robust methods like the Sonogashira coupling, combined with multiple vectors for chemical modification, allows for a thorough exploration of structure-activity relationships. By employing a systematic approach that integrates chemical synthesis with key biological and ADME assays—such as target engagement, metabolic stability, and cytotoxicity profiling—researchers can efficiently navigate the complex, multi-parameter optimization challenge of modern drug discovery. The protocols and strategies outlined in this document provide a foundational framework for unlocking the therapeutic potential of this and related chemical scaffolds.

References

  • Stevers, M., et al. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. ACS Chemical Biology. Retrieved from [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Retrieved from [Link]

  • Kuhne, R., & Prakash, C. (2007). Strategy of Utilizing In Vitro and In Vivo ADME Tools for Lead Optimization and Drug Candidate Selection. Current Drug Discovery Technologies. Retrieved from [Link]

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  • Zhu, F., et al. (2019). Structural simplification: an efficient strategy in lead optimization. Signal Transduction and Targeted Therapy. Retrieved from [Link]

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Application Notes and Protocols for Surface Functionalization with 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Engineering Surfaces with Precision and Versatility

The ability to precisely control the chemical and physical properties of surfaces is a cornerstone of modern materials science, nanotechnology, and drug development.[1][2][3] Surface functionalization allows for the creation of interfaces with tailored characteristics, such as biocompatibility, hydrophobicity, and specific molecular recognition capabilities.[1][4] This guide provides a comprehensive overview and detailed protocols for the surface functionalization of various substrates using 1-Ethynyl-4-isopropoxy-2-methylbenzene . This aromatic alkyne offers a unique combination of a rigid, well-defined molecular structure with a terminal alkyne group, a versatile handle for subsequent "click" chemistry applications.[5][6]

The isopropoxy and methyl substituents on the benzene ring provide steric bulk and influence the packing density and hydrophobic character of the resulting self-assembled monolayer (SAM). The terminal ethynyl group serves as a highly specific reactive site for the covalent attachment of a wide range of molecules, including biomolecules, fluorophores, and polymers, via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5][7][8] This modular approach allows for the creation of complex, multifunctional surfaces with a high degree of control.

This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of surface engineering. We will delve into the underlying principles, provide step-by-step protocols for the functionalization of common substrates, and discuss essential characterization techniques to validate the formation and properties of the functionalized surfaces.

Molecular Properties of this compound

Understanding the properties of this compound is crucial for its effective application in surface functionalization.

PropertyValueSource
Chemical Formula C₁₂H₁₄OInferred from structure
Molecular Weight 174.24 g/mol Inferred from structure
CAS Number Not directly available, similar to 91142-24-4 for 1-Ethynyl-4-isopropoxybenzene[9]
Appearance Likely a solid or oil at room temperatureInferred from similar compounds[10]
Key Functional Groups Terminal Alkyne (-C≡CH), Isopropoxy (-OCH(CH₃)₂), Methyl (-CH₃), Benzene RingInferred from name

The presence of the aromatic ring provides a rigid scaffold, while the isopropoxy and methyl groups contribute to the molecule's hydrophobicity and can influence the packing of the self-assembled monolayer. The terminal alkyne is the key to its utility in "click" chemistry.

Core Principles of Surface Functionalization

The functionalization of surfaces with this compound typically proceeds via the formation of a self-assembled monolayer (SAM). This process involves the spontaneous organization of the molecules from a solution onto a substrate, forming a well-ordered, single-molecule-thick layer.[7][11] The stability and orientation of the SAM are governed by the interactions between the substrate and the molecule, as well as intermolecular interactions.

The terminal alkyne can interact with certain metal surfaces, such as gold, forming a stable bond.[12] For oxide surfaces like silica or glass, a silanization step is often required to introduce a reactive group that can then be coupled to the alkyne, or a molecule with a silane anchor and a terminal alkyne can be used.

Once the alkyne-terminated monolayer is formed, it presents a surface ready for "click" chemistry. The CuAAC reaction is a prime example, where the terminal alkyne reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[5][8] This reaction is highly specific, efficient, and can be performed under mild, aqueous conditions, making it ideal for biological applications.[5][6]

Experimental Workflows and Protocols

The following section provides detailed protocols for the functionalization of common laboratory substrates with this compound.

Diagram of the General Functionalization Workflow

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_click Click Chemistry cluster_char Characterization Prep Substrate Cleaning SAM Immersion in 1-Ethynyl-4-isopropoxy- 2-methylbenzene Solution Prep->SAM Cleaned Substrate Click Reaction with Azide-Modified Molecule SAM->Click Alkyne-Terminated Surface Char Surface Analysis (e.g., XPS, Contact Angle) Click->Char Functionalized Surface

Caption: General workflow for surface functionalization.

Protocol 1: Functionalization of Gold (Au) Surfaces

Gold surfaces are widely used due to their inertness and the strong affinity of sulfur- and alkyne-containing molecules for the gold surface.[12]

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Anhydrous ethanol or isopropanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas stream

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with DI water.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • SAM Formation:

    • Prepare a 1-5 mM solution of this compound in anhydrous ethanol or isopropanol.

    • Immerse the cleaned and dried gold substrate in the solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After immersion, remove the substrate and rinse it thoroughly with fresh solvent (ethanol or isopropanol) to remove any physisorbed molecules.

    • Dry the functionalized substrate under a gentle stream of nitrogen gas.

  • Storage:

    • Store the alkyne-functionalized gold substrates in a clean, dry environment, preferably under an inert atmosphere, until ready for the "click" chemistry step.

Protocol 2: Functionalization of Silicon/Glass (SiO₂) Surfaces

For silicon and glass surfaces, which are rich in hydroxyl groups, a silanization step is typically required to create a reactive layer for covalent attachment. An alternative is to use a bifunctional molecule containing a silane for surface attachment and a terminal alkyne.

Method A: Two-Step Functionalization

Materials:

  • Silicon wafers or glass slides

  • (3-Aminopropyl)triethoxysilane (APTES)

  • This compound (will need to be activated or coupled)

  • Anhydrous toluene

  • EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimide) for amide coupling

  • Appropriate buffers (e.g., MES, PBS)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Clean the substrates by sonicating in acetone, isopropanol, and DI water for 15 minutes each.

    • Activate the surface hydroxyl groups by treating with an oxygen plasma or immersing in a piranha solution for 10-15 minutes.

    • Rinse thoroughly with DI water and dry with nitrogen gas.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned substrates in the APTES solution for 1-2 hours at room temperature.

    • Rinse the substrates with toluene, followed by ethanol, and then DI water.

    • Cure the silanized substrates in an oven at 110°C for 30 minutes. This will result in an amine-terminated surface.

  • Coupling of this compound (Conceptual):

    • To couple the alkyne molecule to the amine-terminated surface, a derivative of this compound with a carboxylic acid group would be required for a standard EDC/NHS coupling reaction. Alternatively, other cross-linking chemistries could be employed.

Method B: Direct Functionalization with an Alkyne-Terminated Silane

A more direct approach involves using a commercially available or synthesized silane that already contains a terminal alkyne, such as (3-propargyloxypropyl)trimethoxysilane. While this does not use the specific aromatic molecule of interest, it achieves an alkyne-terminated surface.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Functionalized Surface

This protocol describes the "clicking" of an azide-modified molecule of interest onto the alkyne-terminated surface.

Materials:

  • Alkyne-functionalized substrate

  • Azide-modified molecule of interest (e.g., peptide, protein, fluorescent dye)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand

  • Appropriate buffer (e.g., phosphate-buffered saline - PBS)

  • DI water

Procedure:

  • Prepare the "Click" Reaction Cocktail:

    • Prepare stock solutions of CuSO₄ (e.g., 100 mM in DI water), sodium ascorbate (e.g., 500 mM in DI water, freshly prepared), and the azide-modified molecule in a suitable buffer.

    • In a typical reaction, for a final volume of 1 mL, the final concentrations might be:

      • Azide-modified molecule: 10-100 µM

      • CuSO₄: 1 mM

      • Sodium ascorbate: 5 mM

      • (Optional) TBTA: 1 mM

  • Reaction on the Surface:

    • Place the alkyne-functionalized substrate in a suitable reaction vessel.

    • Prepare the reaction mixture by adding the components in the following order to the buffer: azide-modified molecule, CuSO₄, and finally sodium ascorbate (which reduces Cu(II) to the active Cu(I) species).

    • Pipette the reaction cocktail onto the surface of the substrate, ensuring the entire surface is covered.

    • Incubate the reaction for 1-4 hours at room temperature. The reaction can be performed in a humid chamber to prevent evaporation.

  • Washing:

    • After the incubation, thoroughly rinse the substrate with DI water, followed by the reaction buffer, and then again with DI water to remove any unreacted components and the copper catalyst.

    • Dry the surface with a gentle stream of nitrogen.

Diagram of the CuAAC "Click" Chemistry Mechanism

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Alkyne Surface-Bound Alkyne Product Triazole-Linked Conjugate Alkyne->Product Azide Azide-Modified Molecule Azide->Product Catalyst Cu(I) Catalyst->Product catalyzes

Caption: Copper(I)-catalyzed azide-alkyne cycloaddition.

Surface Characterization Techniques

Validation of each step in the surface functionalization process is critical. A combination of techniques should be employed to confirm the presence and properties of the molecular layers.

TechniqueInformation ProvidedExpected Outcome for Successful Functionalization
Contact Angle Goniometry Surface hydrophobicity/hydrophilicity.An increase in the water contact angle after deposition of the hydrophobic aromatic alkyne monolayer. A subsequent change in contact angle after the "click" reaction will depend on the nature of the attached molecule.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Appearance of C 1s and O 1s peaks corresponding to the aromatic alkyne. After the "click" reaction, the appearance of N 1s peaks from the triazole ring and any other unique elements in the clicked molecule.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of specific functional groups.Disappearance or significant reduction of the C≡C-H stretch of the terminal alkyne and the azide stretch after a successful "click" reaction.
Ellipsometry Thickness of the molecular layer.An increase in layer thickness consistent with the formation of a monolayer of this compound, and a further increase after the "click" reaction.
Atomic Force Microscopy (AFM) Surface topography and roughness.A smooth surface after SAM formation, indicating a well-ordered monolayer. Changes in topography may be observed after subsequent modification steps.

Applications in Research and Drug Development

The ability to create well-defined, functional surfaces using this compound and subsequent "click" chemistry opens up a vast array of applications:

  • Biosensors: Covalently immobilize antibodies, enzymes, or nucleic acids for highly specific and sensitive detection of biomarkers.[4]

  • Drug Delivery: Functionalize nanoparticles or implantable devices for targeted drug delivery and controlled release.[1]

  • Tissue Engineering: Create surfaces that promote or inhibit cell adhesion, proliferation, and differentiation to guide tissue growth.[13]

  • Antifouling Surfaces: Attach polymers like polyethylene glycol (PEG) to create surfaces that resist non-specific protein adsorption and biofouling.

  • Fundamental Studies: Investigate molecular interactions at surfaces in a controlled and systematic manner.

Conclusion

This compound is a valuable building block for the creation of functional surfaces. Its aromatic structure provides a well-defined and stable platform, while the terminal alkyne group offers a versatile handle for a wide range of subsequent modifications via "click" chemistry. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to successfully implement this powerful surface functionalization strategy in their own work, paving the way for advancements in a multitude of scientific and biomedical fields.

References

  • Vyklický, L., Afzali-Ardakani, A., & Kagan, C. R. (2005). Self-assembly and oligomerization of alkyne-terminated molecules on metal and oxide surfaces. Langmuir, 21(25), 11574–11577. [Link]

  • Tiefenbrunn, T., et al. (2012). Structure of alkyne monolayers on hydrogen-terminated Si(100) surfaces investigated by external reflection infrared spectroscopy. The Journal of Physical Chemistry C, 116(45), 24053–24060. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Reactive self-assembled monolayers: from surface functionalization to gradient formation. Chemical Society Reviews, 40(1), 233–247. [Link]

  • de Smet, L. C. P. M., et al. (2000). Monolayers of 1-Alkynes on the H-Terminated Si(100) Surface. Journal of the American Chemical Society, 122(49), 12268–12273. [Link]

  • Rojas-Montoya, A., et al. (2024). Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces. Polymers, 16(2), 246. [Link]

  • Lafferentz, L., et al. (2013). On-Surface Azide–Alkyne Cycloaddition on Cu(111): Does It “Click” in Ultrahigh Vacuum?. Journal of the American Chemical Society, 135(6), 2128–2131. [Link]

  • PolyAn. (n.d.). Click Chemistry Surfaces. Retrieved from [Link]

  • Shaporenko, A., et al. (2003). Functionalization of GaAs Surfaces with Aromatic Self-Assembled Monolayers: A Synchrotron-Based Spectroscopic Study. Langmuir, 19(12), 5077–5083. [Link]

  • ResearchGate. (n.d.). Self-Assembled Monolayers of Terminal Alkynes on Gold. Retrieved from [Link]

  • Chen, W., et al. (2009). Surface functionalized mesoporous silicas as adsorbents for aromatic contaminants in aqueous solution. Environmental Toxicology and Chemistry, 28(7), 1401–1407. [Link]

  • Chen, W., et al. (2009). Surface functionalized mesoporous silicas as adsorbents for aromatic contaminants in aqueous solution*. Environmental Toxicology and Chemistry, 28(7), 1401-1407. [Link]

  • Pinson, J., & Podvorica, F. (2005). Click Chemistry on Surfaces: 1,3-Dipolar Cycloaddition Reactions of Azide-Terminated Monolayers on Silica. In Surface and Interfacial Organometallic Chemistry and Electrocatalysis. [Link]

  • NSF PAR. (2023). Reactive Simulations of Silica Functionalization with Aromatic Hydrocarbons. Retrieved from [Link]

  • Langmuir. (2023). Reactive Simulations of Silica Functionalization with Aromatic Hydrocarbons. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ( - Benzenemethanamine, N-(2-ethenylcyclopropyl). Retrieved from [Link]

  • Matexcel. (2024). Surface Modification and Functionalization. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene. Retrieved from [Link]

  • ETH Zurich. (n.d.). Surface Functionalization. Retrieved from [Link]

  • MDPI. (2023). Functionalization and Surface Modification of Mesoporous Hydrophobic Membranes by Oligomers and Target Additives via Environmental Crazing. Retrieved from [Link]

  • Allied Academies. (n.d.). Surface modification techniques for biomedical applications: A chemical approach. Retrieved from [Link]

  • MDPI. (2019). Surface Modification to Improve Properties of Materials. Retrieved from [Link]

  • Nature. (2023). Surface functionalization affects the retention and bio-distribution of orally administered mesoporous silica nanoparticles in a colitis mouse model. Retrieved from [Link]

  • Slepička, P., et al. (2019). Surface Modification of Polymer Substrates for Biomedical Applications. Polymers, 11(11), 1746. [Link]

  • ResearchGate. (2025). Surface modifications of biomaterials in different applied fields. Retrieved from [Link]

  • National Institutes of Health. (2022). Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Silanization as a versatile functionalization method for the synthesis of polymer/magnetite hybrid nanoparticles with controlled structure. Retrieved from [Link]

Sources

Application Note: Protocol for the Deprotection of Silyl-Protected 1-Ethynyl-4-isopropoxy-2-methylbenzene

[1][2]

Executive Summary & Strategic Analysis

This application note details the validated protocol for the removal of trialkylsilyl protecting groups (TMS or TIPS) from 1-(Trimethylsilyl)-2-(4-isopropoxy-2-methylphenyl)acetylene to yield the terminal alkyne, 1-Ethynyl-4-isopropoxy-2-methylbenzene .[1][2]

This specific scaffold is a critical intermediate in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors (structurally related to Ceritinib and Crizotinib fragments). The isopropoxy group provides essential lipophilicity and metabolic stability compared to methoxy analogs, while the terminal alkyne serves as the "warhead" for Sonogashira couplings or "Click" chemistry.

Mechanistic Considerations

The cleavage of the

  • Primary Recommendation (Method A): Potassium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) in Methanol.[3][4] This method is cost-effective, avoids difficult-to-remove ammonium salts, and is highly selective.[1][2] The electron-donating nature of the isopropoxy and methyl groups stabilizes the intermediate, making this mild basic methanolysis ideal.
    
  • Alternative Recommendation (Method B): Tetrabutylammonium Fluoride (TBAF).[3] Reserved for bulky Triisopropylsilyl (TIPS) protecting groups or rapid high-throughput screening (HTS) contexts where reaction speed (<15 min) is prioritized over purity.[2]

Decision Matrix: Method Selection

DeprotectionStrategyStartStart: Silyl-Protected SubstrateCheckGroupIdentify Silyl GroupStart->CheckGroupTMSTrimethylsilyl (TMS)CheckGroup->TMSTIPSTriisopropylsilyl (TIPS)CheckGroup->TIPSMethodAMethod A: K2CO3 / MeOH(Recommended)TMS->MethodA High Purity Low CostMethodBMethod B: TBAF / THF(Alternative)TIPS->MethodB Steric Bulk Requires F-OutcomeTarget: this compoundMethodA->OutcomeMethodB->Outcome

Figure 1: Strategic decision tree for selecting the deprotection reagent based on the silyl protecting group.

Chemical Safety & Stability Data

ParameterSpecificationNotes
Substrate Silyl-protected aryl alkyneStable at RT.[1][2]
Product This compoundVolatile .[1][2] Avoid high vacuum < 10 mbar for prolonged periods.
Isopropoxy Group Ether linkageStable to bases (

, NaOH) and Fluoride.
Reaction Risk Glaser Coupling (Dimerization)Terminal alkynes can dimerize in the presence of

and trace copper. Strict inert atmosphere required.
Toxicity Unknown (Treat as irritant)Standard PPE (Gloves, Goggles, Fume Hood).

Detailed Protocol: Method A (Standard)

Reagent: Potassium Carbonate (


Scope:
Materials
  • Substrate: 1.0 equiv (e.g., 10 mmol)

  • Reagent: Potassium Carbonate (

    
    ), anhydrous (0.5 – 1.0 equiv)[3]
    
  • Solvent: Methanol (MeOH), HPLC grade (Concentration: 0.1 M)

  • Quench: Water / Brine / Ethyl Acetate (EtOAc)[5]

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Dissolution: Add the silyl-protected substrate (1.0 equiv).[3] Add Methanol (10 mL per mmol substrate).

    • Note: If the substrate is not fully soluble in MeOH, add Tetrahydrofuran (THF) dropwise until a clear solution forms (typically 1:1 MeOH:THF).

  • Deprotection: Add solid

    
     (0.5 equiv) in one portion.
    
    • Observation: The reaction is usually heterogeneous (suspension).

  • Reaction: Stir vigorously at Room Temperature (20–25 °C) .

    • Time: TMS groups cleave within 30–60 minutes .

    • Monitoring: Check TLC (Hexanes/EtOAc 95:5). The product will be slightly more polar than the starting material.

  • Workup (Aqueous):

    • Dilute the mixture with Water (2x reaction volume).

    • Extract with Ethyl Acetate or Diethyl Ether (3x).

    • Wash combined organics with Brine (saturated NaCl).

    • Dry over Sodium Sulfate (

      
      ), filter, and concentrate.[6][7]
      
    • CRITICAL: Do not heat the water bath >35 °C during concentration to prevent loss of the volatile alkyne.

Detailed Protocol: Method B (Alternative)

Reagent: Tetrabutylammonium Fluoride (TBAF) Scope: Mandatory for TIPS/TBDMS groups; Alternative for TMS.

Materials
  • Substrate: 1.0 equiv

  • Reagent: TBAF (1.0 M solution in THF), 1.1 equiv[3]

  • Solvent: Tetrahydrofuran (THF), anhydrous[3][5][8]

  • Scavenger (Optional): Calcium Carbonate (

    
    )
    
Step-by-Step Procedure
  • Setup: Ensure inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve substrate in anhydrous THF (0.2 M).

  • Addition: Add TBAF solution (1.1 equiv) dropwise at 0 °C (ice bath).

    • Note: The reaction is exothermic.[9] Darkening of the solution (yellow/brown) is common.

  • Reaction: Remove ice bath and stir at Room Temperature.

    • Time: 15 minutes to 1 hour.

  • Workup (Filtration):

    • Option 1 (Short Pad): Filter the reaction mixture directly through a short pad of silica gel (eluting with

      
      ) to remove TBAF salts immediately.
      
    • Option 2 (Aqueous): Quench with saturated

      
      , extract with 
      
      
      .
    • Warning: TBAF residues can cause emulsions.

Experimental Workflow & Validation

The following diagram illustrates the complete lifecycle of the experiment from setup to validation.

WorkflowSetup1. Inert Gas Purge(N2/Ar)Reaction2. Reaction(MeOH/K2CO3 or TBAF)Setup->ReactionMonitor3. TLC/LCMS Control(Disappearance of SM)Reaction->MonitorMonitor->ReactionIncomplete(Add time)Workup4. Extraction & Drying(Keep T < 35°C)Monitor->WorkupCompleteAnalysis5. NMR ValidationWorkup->Analysis

Figure 2: Experimental workflow for the isolation of this compound.

Quality Control (QC) Criteria

To validate the success of the deprotection, compare the Proton NMR (

FeatureStarting Material (Protected)Product (Deprotected)
Silyl Signal Singlet at

0.25 ppm (9H)
Absent
Alkyne Proton AbsentSinglet at

3.0 – 3.3 ppm (1H)
Aryl Protons 3 Aromatic H3 Aromatic H (Shift < 0.05 ppm)
Isopropoxy Septet (~4.5 ppm), Doublet (~1.3 ppm)Unchanged

Troubleshooting Guide:

  • Issue: Product Dimerization (Glaser Coupling).

    • Symptom:[2][5][6][10][11] Appearance of a symmetric dimer in LCMS (2x Mass - 2H).[1][2]

    • Solution: Degas solvents more thoroughly; ensure positive pressure of Nitrogen.

  • Issue: Incomplete Reaction.

    • Symptom:[2][5][6][10][11] Silyl peak remains in NMR.

    • Solution: Add 0.5 equiv more

      
       and warm to 40 °C (Method A) or add more TBAF (Method B).
      

References

  • Standard K2CO3 Protocol: Caddick, S., et al. "Deprotection of trimethylsilyl group of an alkyne."[4] Tetrahedron, 1999, 55, 2737-2754.

  • Fluoride Deprotection Review: "Deprotection of the Trimethylsilyl Group from Alkynes." BenchChem Application Notes, 2025.

  • Silyl Alkyne Chemistry: "Some Aspects of the Chemistry of Alkynylsilanes." Gelest Technical Review, 2018.

  • Isopropoxy-Styrene Synthesis: "Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene." PrepChem, 2024.

  • Analogous Compound Data: "1-Ethynyl-4-methoxy-2-methylbenzene Safety & Data." Sigma-Aldrich, 2024.[1][2]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene. This guide is designed for researchers and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. The synthesis of this molecule, while not extensively documented, can be reliably achieved through a logical three-stage process. This document provides not just protocols, but the underlying chemical principles and troubleshooting frameworks to ensure a high rate of success.

The proposed synthesis is a multi-step pathway that requires careful control over each reaction. Below is the overall scheme, followed by detailed modules for each critical stage.

Overall Synthetic Pathway

The synthesis of this compound is most logically approached via a three-step sequence starting from commercially available 2-methylphenol (o-cresol).

  • Electrophilic Iodination: Introduction of an iodine atom onto the aromatic ring. This serves as the handle for the subsequent cross-coupling reaction.

  • Williamson Ether Synthesis: Formation of the isopropoxy ether.

  • Sonogashira Coupling & Deprotection: Introduction of the ethynyl group via a palladium-catalyzed cross-coupling reaction, followed by removal of a protecting group.

Synthetic_Pathway cluster_start Starting Material cluster_step1 Step 1: Iodination cluster_step2 Step 2: Etherification cluster_step3 Step 3: Sonogashira Coupling cluster_final Final Product A 2-Methylphenol (o-cresol) B 4-Iodo-2-methylphenol A->B NIS, CH3CN C 1-Iodo-4-isopropoxy- 2-methylbenzene B->C 2-Iodopropane, K2CO3, DMF D 1-(Trimethylsilylethynyl)-4-isopropoxy- 2-methylbenzene C->D TMS-acetylene, Pd(PPh3)2Cl2, CuI, Et3N E 1-Ethynyl-4-isopropoxy- 2-methylbenzene D->E K2CO3, MeOH

Caption: Proposed synthetic pathway for this compound.

Module 1: Electrophilic Iodination of 2-Methylphenol

The first step involves the regioselective iodination of 2-methylphenol to produce 4-iodo-2-methylphenol. The hydroxyl (-OH) and methyl (-CH₃) groups are both ortho-, para-directing. The para-position relative to the strongly activating hydroxyl group is the most sterically accessible and electronically favorable site for substitution. Using N-Iodosuccinimide (NIS) provides a mild and effective method for this transformation.[1][2]

Experimental Protocol: Synthesis of 4-Iodo-2-methylphenol
  • Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add 2-methylphenol (1.0 eq).

  • Solvent: Add anhydrous acetonitrile (CH₃CN) to dissolve the starting material (approx. 0.2 M concentration).

  • Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-iodo-2-methylphenol.

Troubleshooting and FAQs: Iodination Stage

Q1: My reaction is very slow or incomplete. What can I do?

A1:

  • Purity of NIS: N-Iodosuccinimide can degrade over time. Ensure you are using a fresh, high-purity batch.

  • Solvent Choice: While acetonitrile is effective, other solvents can be used. For less reactive phenols, a more polar solvent might be beneficial. However, ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Activation: For particularly stubborn reactions, the addition of a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TsOH), can activate the NIS and increase the rate of iodination.[1]

Q2: I am observing multiple spots on my TLC plate, indicating side products. What are they and how can I avoid them?

A2:

  • Di-iodination: The most common side product is the di-iodinated species (2,4-diiodo-6-methylphenol). This occurs if an excess of NIS is used or if the reaction is left for too long. To mitigate this, use no more than 1.05 equivalents of NIS and monitor the reaction closely by TLC.

  • Oxidation: Phenols are sensitive to oxidation.[3] Ensure the reaction is run under an inert atmosphere to minimize oxidative side products, which often appear as colored impurities.

Q3: Why is NIS preferred over other iodinating agents like I₂/oxidant?

A3: NIS is an electrophilic iodine source that operates under mild and neutral conditions.[1] This avoids the harsh, strongly acidic or oxidizing conditions required for reagents like iodine monochloride or iodine with nitric acid, which can lead to lower yields and more side products with sensitive substrates like phenols.[2][4]

Module 2: Williamson Ether Synthesis

This step forms the isopropoxy group via a classic Sₙ2 reaction between the phenoxide of 4-iodo-2-methylphenol and an isopropyl halide. This reaction is known as the Williamson Ether Synthesis.[5][6][7][8]

Experimental Protocol: Synthesis of 1-Iodo-4-isopropoxy-2-methylbenzene
  • Setup: In a dry reaction flask under an inert atmosphere, dissolve 4-iodo-2-methylphenol (1.0 eq) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) (2.0-3.0 eq). Stir the suspension vigorously.

  • Alkylating Agent: Add 2-iodopropane or 2-bromopropane (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction for the disappearance of the starting material by TLC.

  • Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and solvent removal, purify the crude product by column chromatography.

ParameterRecommended ConditionRationale
Alkyl Halide 2-Iodopropane > 2-BromopropaneIodide is a better leaving group than bromide, leading to faster reaction rates.[7][9]
Base K₂CO₃, Cs₂CO₃Mild bases sufficient for deprotonating phenols without promoting side reactions.[5]
Solvent DMF, AcetonitrilePolar aprotic solvents are preferred as they do not solvate the nucleophile, increasing its reactivity.[5][9]
Temperature 60-80 °CProvides sufficient energy for the reaction without significant decomposition.[5]
Troubleshooting and FAQs: Etherification Stage

Williamson_Troubleshooting Start Low Yield in Williamson Ether Synthesis CheckSM Is Starting Material (Phenol) Consumed? Start->CheckSM CheckBase Is Base Strong Enough? Is it Anhydrous? CheckSM->CheckBase No CheckElim Is Alkyl Halide Primary or Secondary? CheckSM->CheckElim Yes CheckTemp Is Temperature/Time Sufficient? CheckBase->CheckTemp Yes Sol_Base Solution: Use Stronger, Anhydrous Base (e.g., NaH). Ensure Anhydrous Solvent. CheckBase->Sol_Base No CheckTemp->CheckElim Yes Sol_Cond Solution: Increase Temperature or Reaction Time. Monitor by TLC. CheckTemp->Sol_Cond No SideRxn Side Reaction (E2 Elimination) Likely CheckElim->SideRxn No (Tertiary) Sol_Elim Note: Secondary halides like 2-iodopropane can give some elimination. Use of a less-hindered halide is ideal, but not possible here. Moderate temperatures are key. CheckElim->Sol_Elim Yes (Secondary)

Caption: Troubleshooting workflow for the Williamson ether synthesis.

Q1: My yield is low and I still have a lot of unreacted starting material. What's the problem?

A1: This points to incomplete deprotonation or insufficient reactivity.

  • Incomplete Deprotonation: Ensure your base is active and dry. Potassium carbonate can be hygroscopic. Consider flame-drying the flask and using freshly opened or dried reagents. For hindered phenols, a stronger base like sodium hydride (NaH) might be necessary, though K₂CO₃ is usually sufficient.[8][9]

  • Reaction Conditions: The reaction may require more time or a higher temperature. Monitor the reaction over a longer period (up to 24 hours) before concluding it has stalled.[5]

Q2: My starting material is gone, but my yield is still low. I see other spots on the TLC.

A2: This suggests a side reaction is consuming your alkyl halide.

  • E2 Elimination: The most common side reaction is the E2 elimination of the alkyl halide, especially with secondary halides like 2-iodopropane, to form propene.[5][6] This is favored by high temperatures and very strong, bulky bases. While some elimination is expected, you can minimize it by not exceeding the recommended temperature range (e.g., stay around 60-70 °C).

  • Moisture: Water in the reaction can quench the generated phenoxide and hydrolyze the alkyl halide. Ensure all reagents and solvents are anhydrous.[9]

Module 3: Sonogashira Coupling & Deprotection

The final step is a Sonogashira coupling, a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl iodide and a terminal alkyne.[10] To prevent side reactions, a protected alkyne, trimethylsilylacetylene (TMSA), is used.[11][12] The trimethylsilyl (TMS) group is then removed in a final deprotection step.[13]

Experimental Protocol: Sonogashira Coupling and Deprotection
  • Setup: To a Schlenk flask, add 1-iodo-4-isopropoxy-2-methylbenzene (1.0 eq), copper(I) iodide (CuI, 0.05 eq), and a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Reagents: Add an anhydrous, degassed solvent (e.g., triethylamine/THF mixture). Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor by TLC for the consumption of the aryl iodide.

  • Work-up (Coupling): Once complete, dilute the mixture with ether and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate.

  • Deprotection: Dissolve the crude TMS-protected product in methanol (MeOH). Add a catalytic amount of potassium carbonate (K₂CO₃) or a silver salt like AgNO₃.[14][15] Stir at room temperature for 1-3 hours.

  • Final Purification: After deprotection is complete (monitored by TLC), neutralize with dilute acid, extract with an organic solvent, wash with brine, dry, and concentrate. Purify the final product by column chromatography.

Troubleshooting and FAQs: Sonogashira Coupling

Q1: My Sonogashira reaction is not working. What are the first things to check?

A1: The Sonogashira reaction is sensitive to several factors.

  • Atmosphere: Oxygen can deactivate the palladium catalyst and promote the unwanted homocoupling of the alkyne (Glaser coupling).[16][17] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere.

  • Catalyst Quality: The palladium and copper catalysts are critical. Use fresh, high-quality catalysts. A black precipitate ("palladium black") indicates catalyst decomposition.[17]

  • Reagent Purity: Ensure the aryl iodide, alkyne, and amine base are pure and anhydrous. Impurities can poison the catalyst.[16][17]

Q2: I see a lot of a new, non-polar spot on my TLC, but it's not my desired product.

A2: This is likely the alkyne homocoupling (Glaser) product. This side reaction is copper-catalyzed and promoted by oxygen.[16] To minimize it:

  • Improve Inert Atmosphere: Use Schlenk techniques and degas all solvents and liquid reagents thoroughly.

  • Reduce Copper: Lower the amount of CuI catalyst to the minimum effective level (e.g., 1-2 mol%).

  • Slow Addition: Add the TMS-acetylene slowly to the reaction mixture to keep its instantaneous concentration low.

  • Consider Copper-Free: For particularly problematic cases, copper-free Sonogashira protocols exist, though they may require different ligands and conditions.[17][18]

Q3: The deprotection step is not going to completion. What should I do?

A3:

  • Base Strength: While K₂CO₃ in methanol is often sufficient, a stronger base like tetrabutylammonium fluoride (TBAF) in THF can be used for more robust deprotection.[11]

  • Silver Catalysis: Silver salts (e.g., AgNO₃, AgOTf) are highly effective at catalyzing the chemoselective deprotection of TMS acetylenes, often working faster and more cleanly than fluoride-based methods.[14][15]

References

  • A chemoselective deprotection of trimethylsilyl acetylenes catalyzed by silver salts. (2005). Tetrahedron Letters. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2022). Francis Academic Press. [Link]

  • A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts. (2005). ResearchGate. [Link]

  • Kinetics of Iodination of Phenol & Substituted Phenols By N -Iodosuccinimide. (1981). Indian Journal of Chemistry. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols. [Link]

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (2018). PubMed. [Link]

  • Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Rhodium.ws. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. (2018). ResearchGate. [Link]

  • The Mechanism of the Iodination of Phenols. (1940). Journal of the American Chemical Society. [Link]

  • Process for the iodination of hydroxyaromatic and aminoaromatic compounds.
  • A Novel and Efficient Synthesis of Terminal Arylacetylenes via Sonogashira Coupling Reactions Catalysed by MCM-41-supported Bidentate Phosphine Palladium(0) Complex. (2005). ResearchGate. [Link]

  • Sonogashira Coupling Reaction Exam Prep. Pearson. [Link]

  • Williamson's synthesis of ethers. Quimicaorganica.org. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. (2019). MDPI. [Link]

  • Base-catalyzed addition of silylacetylenes to ketones: a route to protected tertiary propargyl alcohols. (2023). Organic Chemistry Frontiers. [Link]

  • Trimethylsilylacetylene. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • 1-ethynyl-4-propoxybenzene. ChemSrc. [Link]

  • ( - Benzenemethanamine, N-(2-ethenylcyclopropyl). Organic Syntheses. [Link]

  • Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene. PrepChem.com. [Link]

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common side products in reactions of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-Ethynyl-4-isopropoxy-2-methylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile terminal alkyne. Our goal is to provide in-depth, field-proven insights to help you anticipate and troubleshoot common side reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This guide is structured in a question-and-answer format to directly address specific issues you may encounter. We will delve into the causality behind these side reactions and provide robust protocols to mitigate them.

Issue 1: Formation of a high-molecular-weight byproduct during Sonogashira coupling.

Question: I am performing a Sonogashira coupling with this compound and an aryl halide. My analysis shows a significant byproduct with a molecular weight roughly double that of my starting alkyne. What is this impurity, and how can I prevent its formation?

Answer: This is a classic case of terminal alkyne homocoupling, commonly known as Glaser coupling.[1] This reaction is a major competing pathway in many cross-coupling reactions involving terminal alkynes, especially those catalyzed by copper.[1][2] The byproduct you are observing is the 1,3-diyne formed from the oxidative dimerization of two molecules of your starting material.

Troubleshooting Guide: Mitigating Glaser Homocoupling

Root Cause Analysis: The Glaser coupling is an oxidative process heavily promoted by the presence of a copper(I) catalyst and oxygen.[1] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can react with another molecule of itself in the presence of an oxidant (like O₂) to form the undesired diyne.

Mitigation Strategies:

  • Rigorous Exclusion of Oxygen: This is the most critical step.

    • Protocol:

      • Use solvents that have been thoroughly degassed via three to five freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for at least 30 minutes.

      • Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas.

      • Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.

  • Employ Copper-Free Conditions: The most effective way to eliminate a copper-catalyzed side reaction is to remove the copper catalyst.

    • Insight: Numerous copper-free Sonogashira protocols have been developed that show excellent yields and completely avoid the homocoupling issue.[3] These reactions often rely on a palladium catalyst and a suitable base, which is strong enough to deprotonate the terminal alkyne without the need for copper.[3]

    • Recommended Protocol (Copper-Free Sonogashira):

      • To a reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv), Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., a tertiary amine like triethylamine or a stronger base like TBAF).

      • Add the degassed solvent (e.g., THF, DMF).

      • Add this compound (1.1-1.5 equiv) to the mixture.

      • Heat the reaction to the appropriate temperature and monitor by TLC or LC-MS.

  • Protect the Terminal Alkyne: Masking the acidic alkyne proton prevents it from participating in the homocoupling reaction.

    • Insight: Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are common protecting groups for terminal alkynes.[1] The protected alkyne can then be coupled, and the silyl group is removed in a subsequent step.

    • Workflow:

      • Protection: React this compound with a silylating agent (e.g., TMS-Cl) in the presence of a base.

      • Coupling: Perform the Sonogashira reaction with the silyl-protected alkyne.

      • Deprotection: Remove the silyl group using a fluoride source (e.g., TBAF) or a base like K₂CO₃ in methanol.

Diagram: Competing Reaction Pathways

G cluster_desired Desired Sonogashira Pathway cluster_undesired Undesired Glaser Pathway SA Starting Alkyne Cu_Acetylide Copper Acetylide Intermediate SA->Cu_Acetylide Cu(I), Base Pd_Cycle Pd(0) Oxidative Addition with Ar-X Transmetalation Transmetalation to Palladium Pd_Cycle->Transmetalation Cu_Acetylide->Transmetalation Rate-determining step Product Desired Cross-Coupled Product Transmetalation->Product Reductive Elimination SA2 Starting Alkyne Cu_Acetylide2 Copper Acetylide Intermediate SA2->Cu_Acetylide2 Cu(I), Base Dimerization Oxidative Dimerization (O₂ present) Cu_Acetylide2->Dimerization [O] Diyne Homocoupled 1,3-Diyne Byproduct Dimerization->Diyne

Caption: Sonogashira Coupling vs. Glaser Homocoupling.

Issue 2: My reaction is producing a complex mixture of aromatic compounds with high molecular weights.

Question: I am attempting a reaction with this compound, and instead of my expected product, I am getting a mixture of isomers of what appears to be a trimer. What is happening?

Answer: You are likely observing a [2+2+2] cyclotrimerization reaction. In this process, three molecules of your alkyne react to form a substituted benzene ring.[4][5][6] This is a common side reaction for terminal alkynes, especially in the presence of certain transition metal catalysts (like Ni, Ru, Co) or under thermal stress.[5][6]

Troubleshooting Guide: Preventing Cyclotrimerization

Root Cause Analysis: The cyclotrimerization of unsymmetrical alkynes like yours can lead to two main regioisomers: the symmetrically substituted 1,3,5-isomer and the asymmetrically substituted 1,2,4-isomer.[4] The ratio of these products is highly dependent on the catalyst and reaction conditions.

Side Product IsomerSubstitution Pattern
1,3,5-Trisubstituted BenzeneSymmetrical
1,2,4-Trisubstituted BenzeneAsymmetrical

Mitigation Strategies:

  • Catalyst Selection:

    • Insight: If cyclotrimerization is undesired, avoid catalysts known to promote it, such as certain nickel and ruthenium complexes.[5][6] When performing other metal-catalyzed reactions (like Sonogashira), ensure the catalyst system is highly selective for the desired transformation.

    • Action: Screen different palladium catalysts and ligands for your cross-coupling reaction. Sometimes, a change in the ligand can shut down competing pathways.

  • Control Reaction Temperature:

    • Insight: Thermal initiation can also lead to cyclotrimerization. Running reactions at elevated temperatures for prolonged periods can increase the likelihood of this side reaction.

    • Action: Attempt your reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Substrate Concentration:

    • Insight: Cyclotrimerization is a higher-order reaction (involving three alkyne molecules). Therefore, its rate is highly sensitive to the concentration of the alkyne.

    • Action: Perform the reaction under more dilute conditions. If your desired reaction is bimolecular (e.g., alkyne + aryl halide), dilution will favor it over the termolecular cyclotrimerization. Consider the slow addition of the alkyne to the reaction mixture to keep its instantaneous concentration low.

Diagram: Cyclotrimerization Pathways

G Start 3x Starting Alkyne Catalyst Transition Metal Catalyst or Heat Start->Catalyst Isomer1 1,3,5-Trisubstituted Benzene Isomer Catalyst->Isomer1 Symmetrical Addition Isomer2 1,2,4-Trisubstituted Benzene Isomer Catalyst->Isomer2 Asymmetrical Addition

Caption: Formation of benzene isomers via cyclotrimerization.

Issue 3: Formation of a ketone byproduct.

Question: My product is contaminated with a compound that shows a characteristic carbonyl peak in the IR spectrum and corresponds to the mass of my starting material plus water. What is this side product?

Answer: This is almost certainly the methyl ketone resulting from the hydration of your terminal alkyne. This reaction, known as Markovnikov hydration, occurs when the alkyne reacts with water in the presence of an acid or certain metal catalysts.[7][8]

Troubleshooting Guide: Avoiding Alkyne Hydration

Root Cause Analysis: The electrophilic addition of water across the carbon-carbon triple bond initially forms an enol intermediate.[7] This enol is unstable and rapidly tautomerizes to the more stable keto form. For a terminal alkyne like this compound, this process exclusively yields the methyl ketone, as the proton adds to the carbon atom that already has a hydrogen.[8]

Mitigation Strategies:

  • Use Anhydrous Conditions:

    • Insight: Water is a necessary reactant for hydration. Ensuring your reaction is free of water is the most direct way to prevent this side reaction.

    • Protocol:

      • Use high-purity, anhydrous solvents. Solvents from a solvent purification system or freshly opened bottles are recommended.

      • Dry all glassware thoroughly in an oven and cool under an inert atmosphere.

      • Ensure all liquid reagents (e.g., amines) are anhydrous.

  • Avoid Acidic Catalysts:

    • Insight: Strong acids are potent catalysts for alkyne hydration.[8]

    • Action: If your reaction requires a base, ensure it is not used as an acidic salt (e.g., use triethylamine, not triethylammonium chloride). If the desired reaction generates acid as a byproduct, consider adding a non-nucleophilic base to scavenge it.

  • Careful Selection of Metal Catalysts:

    • Insight: Certain transition metals, particularly mercury(II), gold(I), and platinum(II), are known to be highly effective catalysts for alkyne hydration.

    • Action: If you are performing a metal-catalyzed reaction, choose a catalyst system that is not known to promote hydration. For example, many modern palladium catalysts for cross-coupling are not strongly Lewis acidic and are less likely to cause this issue.

Issue 4: Unwanted oxidation of the methyl group.

Question: I am performing a reaction that involves an oxidizing agent, and I am finding that the methyl group on my benzene ring is being converted to a carboxylic acid. How can I prevent this?

Answer: The methyl group on the benzene ring is susceptible to oxidation, especially under strong oxidizing conditions, because it is at a benzylic position.[9][10] This reaction will convert the methyl group into a carboxylic acid.

Troubleshooting Guide: Selective Reactions in the Presence of an Oxidizable Methyl Group

Root Cause Analysis: Any alkyl group on a benzene ring that has at least one benzylic hydrogen is prone to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).[9][10] The reaction proceeds by converting the entire alkyl side-chain, regardless of its length, into a carboxylic acid group at the benzylic position.

Mitigation Strategies:

  • Use Milder, More Selective Oxidants:

    • Insight: The choice of oxidizing agent is paramount. If you need to oxidize another part of a molecule without affecting the benzylic methyl group, you must use a reagent with higher chemoselectivity.

    • Action: The appropriate reagent depends on the desired transformation. For example, if you were trying to oxidize an alcohol elsewhere in the molecule, you might choose a milder reagent like pyridinium chlorochromate (PCC) or a Swern oxidation, which are less likely to affect the benzylic methyl group.

  • Protect the Desired Reaction Site:

    • Insight: If the desired reaction and the side-chain oxidation require similar, harsh conditions, a protection strategy may be necessary.

    • Action: Protect the functional group you intend to react, perform the oxidation of the methyl group if that is the desired step, and then deprotect the other functional group. This is a common strategy in multi-step synthesis.

  • Biocatalysis:

    • Insight: In some cases, enzymes like cytochrome P450 can offer exceptional regioselectivity for oxidation reactions under very mild conditions, potentially targeting one site over another with high precision.[11]

References
  • YouTube. (2024, February 5). Preparation of Alkynes, Part 2: By Alkylation of Terminal Alkynes. Retrieved from [Link][2]

  • Wiley-VCH. (n.d.). 1 Dimerization of Alkynes and Alkenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link][3]

  • The Royal Society of Chemistry. (n.d.). Z-Selective Dimerization of Terminal Alkynes by a (PNNP)FeII Complex. Retrieved from [Link]

  • MDPI. (2025, August 18). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Retrieved from [Link]

  • STAR Protocols. (2024, February 22). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • PMC. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Ethynyl cyclotrimerization reaction. Retrieved from [Link][4]

  • CNR-IRIS. (n.d.). Selective Catalytic Cross‐Cyclotrimerization En Route to 1,4‐Diborylated Benzenes and Their Synthetic Transformations. Retrieved from [Link][5]

  • Arkivoc. (2013). An efficient approach to the cyclotrimerisation of alkynes: solvent-free synthesis of 1,3,5-trisubstituted benzenes. Retrieved from [Link]

  • Wiley Online Library. (2016, March 21). [1+1+1] Cyclotrimerization for the Synthesis of Cyclopropanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclotrimerization reaction of 1,4-diethynylbenzene. Retrieved from [Link][6]

  • ScienceDirect. (n.d.). Theoretical study of the reaction mechanism of ethynyl radical with benzene and related reactions on the C8H7 potential energy surface. Retrieved from [Link]

  • OpenStax. (2023, September 20). 7.7 Electrophilic Addition Reactions of Alkenes. Retrieved from [Link][7]

  • NIST WebBook. (n.d.). Benzene, 1-ethynyl-4-methyl-. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov's Rule. Retrieved from [Link][8]

  • YouTube. (2021, March 13). Benzene Side Chain Reactions | Halogenation, Oxidation, & Reduction | Organic Chemistry 18.5. Retrieved from [Link][9]

  • MSU chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2023, January 11). Evidence for the Hydration of Some Organic Compounds during Reverse-Phase HPLC Analysis. Retrieved from [Link]

  • UQ eSpace. (n.d.). The Stereoselective Oxidation of para-Substituted Benzenes by a Cytochrome P450 Biocatalyst. Retrieved from [Link][11]

  • University of Illinois. (n.d.). Reactions of Benzene & Its Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 2). 7.7: Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • Quora. (2017, August 12). What happens when benzene is reduced?. Retrieved from [Link]

  • Lumen Learning. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from [Link]

  • YouTube. (2022, April 18). Oxidation of alkyl benzene. Retrieved from [Link]

  • YouTube. (2018, May 13). Organic Chemistry Reactions Summary. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-(1-methylethyl)benzene. Retrieved from [Link]

  • Chemistry Steps. (2020, January 28). 1,2 and 1,4 Electrophilic Addition to Dienes. Retrieved from [Link]

  • YouTube. (2021, June 27). Aromatic Side Chain Oxidation. Retrieved from [Link][10]

  • PubChem. (n.d.). Ethane;1-ethynyl-4-methylbenzene. Retrieved from [Link]

  • YouTube. (2022, October 3). Benzene Substituents: Reactions, Concepts, and Synthesis Practice (Worksheets Solutions Walkthrough). Retrieved from [Link]

  • NIH. (n.d.). 1-Ethyl-4-ethynylbenzene. Retrieved from [Link]

  • YouTube. (2024, May 12). SN1 SN2 E1 E2 Reactions (Live Recording) Organic Chemistry Pre-Finals Review. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Retrieved from [Link]

  • NIH. (n.d.). 1-Ethynyl-4-propylbenzene. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 1-Ethynyl-4-isopropoxy-2-methylbenzene. The following sections address common challenges and frequently asked questions encountered during the post-synthesis workup and purification of this aryl acetylene derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound synthesized via Sonogashira coupling?

When this compound is synthesized using the Sonogashira cross-coupling reaction, the crude product is often contaminated with a variety of impurities derived from starting materials, catalysts, and side reactions.[1] Identifying these is the first step in selecting an appropriate purification strategy.

  • Unreacted Starting Materials: Residual aryl halide (e.g., 1-halo-4-isopropoxy-2-methylbenzene) and the terminal alkyne source.

  • Catalyst Residues: Palladium and copper species from the catalyst system can persist in the crude product. These can sometimes discolor the material, giving it a gray, brown, or black tint.[2][3][4]

  • Homocoupled Alkyne (Glaser Coupling Product): A common side reaction involves the coupling of two terminal alkyne molecules, especially in the presence of oxygen and the copper co-catalyst.[1]

  • Phosphine Ligands and Byproducts: If phosphine ligands like triphenylphosphine (PPh₃) are used, they and their corresponding oxides (e.g., triphenylphosphine oxide, TPPO) will be present. TPPO is a common, often greasy, impurity that can be challenging to remove.[5]

  • Solvents and Base: Residual high-boiling solvents (e.g., DMF, toluene) and the amine base (e.g., triethylamine, diisopropylamine) used in the reaction.

Q2: What are the principal purification techniques for this compound?

The choice of purification method depends on the physical state of the crude product (solid or liquid/oil) and the nature of the impurities.[6][7] The primary techniques are:

  • Flash Column Chromatography: This is the most versatile and widely used method for separating the target compound from impurities with different polarities.[7] It is highly effective for removing both polar and non-polar contaminants, including catalyst residues and ligand byproducts.[5][8]

  • Recrystallization: If the crude product is a solid, recrystallization is an excellent and scalable technique for achieving high purity.[9][10][11] It relies on the principle that the desired compound and its impurities have different solubilities in a given solvent at different temperatures.

  • Vacuum Distillation: For liquid aryl acetylenes, vacuum distillation is effective for separating them from non-volatile impurities like catalyst residues and TPPO, or from other components with significantly different boiling points.[5] This method is particularly useful for thermally sensitive compounds as it lowers the boiling point.

  • Aqueous Workup / Liquid-Liquid Extraction: This is a crucial initial cleanup step to remove water-soluble materials like the amine hydrochloride salt formed during the reaction, as well as residual polar solvents like DMF.[12]

Q3: How do I select the most appropriate purification strategy for my crude sample?

The optimal purification workflow depends on the scale of your reaction and the nature of the crude product. The following decision tree provides a general guide for selecting a method.

G start Crude Product (Post-Aqueous Workup) is_solid Is the product a solid or a viscous oil? start->is_solid solubility_test Perform solubility tests for recrystallization is_solid->solubility_test  Solid check_bp Check boiling point and thermal stability of product is_solid->check_bp  Liquid/Oil solid_path Solid / Semi-solid liquid_path Liquid / Oil solvent_found Suitable solvent system found? solubility_test->solvent_found recrystallize Primary Method: Recrystallization solvent_found->recrystallize Yes chromatography Primary Method: Flash Column Chromatography solvent_found->chromatography No is_high_bp High boiling point or thermally sensitive? check_bp->is_high_bp is_high_bp->chromatography No vac_dist Primary Method: Vacuum Distillation is_high_bp->vac_dist Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Category: Flash Column Chromatography

Q: My product is not separating from an impurity on the column. The spots are co-eluting on the TLC plate. What can I do?

A: Co-elution indicates that the chosen solvent system (mobile phase) does not have sufficient selectivity for your product and the impurity.

  • Solution 1: Adjust Solvent Polarity. If using a standard hexanes/ethyl acetate system, systematically vary the ratio. Prepare several TLC chambers with eluents ranging from 5% to 20% ethyl acetate in hexanes (or another appropriate range based on your initial TLC) to find the optimal separation window.

  • Solution 2: Change Solvent System. Sometimes, a simple two-component system lacks the necessary selectivity. Try a different solvent combination. For instance, replacing ethyl acetate with dichloromethane (DCM) or diethyl ether can alter the specific interactions with the silica gel and your compounds. A hexanes/DCM gradient is often effective for non-polar compounds.

  • Solution 3: Add a Modifier. If one of the compounds is streaking, it may indicate acidic or basic properties. Adding a small amount of triethylamine (~0.5-1%) to the eluent can neutralize acidic sites on the silica gel and improve the chromatography of basic compounds. Conversely, a drop of acetic acid can help with acidic compounds.

Q: My compound appears as a long streak instead of a tight band on the TLC plate and column. Why is this happening?

A: Streaking is a common issue that can result from several factors.

  • Cause 1: Sample Overloading. You may have spotted too much material on the TLC plate or loaded too much crude product onto your column. Try diluting your sample for the TLC and ensure you are not exceeding the recommended loading capacity of your column (typically 1-10% of the silica gel weight, depending on separation difficulty).

  • Cause 2: Poor Solubility. The compound may not be fully soluble in the mobile phase, causing it to streak as it moves. Ensure your crude product is fully dissolved in a minimum amount of solvent before loading it onto the column.

  • Cause 3: Compound Degradation. Aryl acetylenes can sometimes be sensitive. If the silica gel is too acidic, it may be causing your compound to decompose on the column. This can be mitigated by pre-treating the silica with a solvent system containing a small amount of triethylamine.

Category: Recrystallization

Q: I dissolved my crude solid in a hot solvent, but upon cooling, it separated as an oil instead of forming crystals. What went wrong?

A: This phenomenon, known as "oiling out," occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[13] The compound comes out of solution as a liquid rather than a solid crystal lattice.

  • Solution 1: Use More Solvent. The most common cause is that the solution is too concentrated. Re-heat the mixture until the oil redissolves, then add more of the hot solvent (10-20% additional volume) to decrease the saturation point. Allow it to cool slowly again.[13]

  • Solution 2: Slower Cooling. Rapid cooling encourages oiling out. After heating, allow the flask to cool slowly to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[13]

  • Solution 3: Change the Solvent System. The chosen solvent may be too good a solvent. Consider a two-solvent recrystallization. Dissolve your compound in a minimum amount of a "good" hot solvent, then slowly add a "poor" solvent (in which the compound is less soluble) until the solution becomes slightly cloudy (turbid). Re-heat to clarify and then cool slowly.[10]

Q: My solution is clear and has cooled to room temperature, but no crystals have formed. How can I induce crystallization?

A: Sometimes a supersaturated solution needs a nucleation point to begin crystallization.

  • Technique 1: Scratching. Gently scratch the inside surface of the flask below the solvent level with a glass stirring rod. The microscopic scratches on the glass can provide a surface for the first crystals to form.[14]

  • Technique 2: Seeding. If you have a small crystal of pure product, add it to the solution. This "seed" crystal will act as a template for further crystal growth.[14]

  • Technique 3: Reduce Solvent Volume. You may have used too much solvent. Gently heat the solution and boil off some of the solvent to increase the concentration, then attempt to cool again.[13]

  • Technique 4: Deep Cooling. Place the flask in an ice bath or a freezer for a short period. Lower temperatures significantly decrease solubility and can promote nucleation.

Caption: Troubleshooting workflow for common recrystallization problems.
Category: Persistent Impurities

Q: After chromatography, my product is still a pale yellow/brown color. What causes this and is it a problem?

A: A persistent color can be due to trace amounts of metallic catalyst residues or highly conjugated organic impurities.

  • Solution 1: Activated Carbon (Charcoal) Treatment. If you are performing a recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.[13] The charcoal is then removed by hot filtration.

  • Solution 2: Filtration through a Scavenging Agent. Before concentration, you can pass your column fractions through a small plug of Celite®, silica gel, or a commercial palladium scavenger to remove residual metal catalysts.[15]

  • Evaluation: The color may not always indicate significant impurity. Use analytical techniques like NMR or GC-MS to determine if the colored substance is present in a meaningful quantity. For many applications, a slightly off-white or pale-yellow color is acceptable.

Experimental Protocols & Data

Table 1: Recommended Solvent Systems for Flash Chromatography
Impurity TypeRecommended Eluent System (Starting Point)Rationale
Non-polar (e.g., Homocoupled Alkyne)1-5% Ethyl Acetate in HexanesThe product is more polar than the byproduct and will have a lower Rf, allowing for good separation.
Moderately Polar (e.g., Aryl Halide)5-15% Ethyl Acetate in HexanesA gradient elution may be required to first elute the less polar product, then the starting material.
Polar (e.g., TPPO)10-30% Ethyl Acetate in HexanesTPPO is significantly more polar than the aryl acetylene and will stick to the silica more strongly.
Protocol 1: Flash Column Chromatography
  • Prepare the Column: Select an appropriately sized column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry using your initial, low-polarity eluent (e.g., 2% Ethyl Acetate in Hexanes).

  • Prepare and Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product (dissolved in a volatile solvent) onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute the Column: Begin running the solvent through the column. Apply positive pressure (air or nitrogen) to achieve a flow rate of about 2 inches/minute.

  • Collect Fractions: Collect fractions in test tubes. Monitor the elution process by TLC, spotting every few fractions.

  • Combine and Concentrate: Once the product has fully eluted, combine the pure fractions (as determined by TLC) in a round-bottom flask and remove the solvent using a rotary evaporator.

Protocol 2: Single-Solvent Recrystallization
  • Choose a Solvent: Select a solvent in which the compound is highly soluble when hot but poorly soluble when cold. Alcohols (like isopropanol or ethanol) or alkanes (like heptane) are good starting points.[6][7]

  • Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with swirling until the solid just dissolves.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.[13]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation and yield.

  • Isolate Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely under vacuum.

References

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  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions - PMC. (n.d.). Retrieved February 5, 2026, from [Link]

  • Arylacetylenes as two-carbon synthons: synthesis of eight-membered rings via C [[triple bond, length as m-dash]] C bond cleavage - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 5, 2026, from [Link]

  • (PDF) The Synthesis and Characterization of Bemotrizinol Impurities - ResearchGate. (2025, August 26). Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: Preventing Dimerization of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated guide for researchers, scientists, and drug development professionals working with 1-Ethynyl-4-isopropoxy-2-methylbenzene. This document provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address a common challenge in the use of terminal alkynes: unwanted dimerization. Our goal is to equip you with the knowledge and protocols to minimize this side reaction and ensure the success of your experiments.

Core Challenge: Unwanted Dimerization

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions. However, its terminal alkyne functionality makes it susceptible to dimerization, primarily through an oxidative homocoupling process known as the Glaser coupling.[1] This reaction leads to the formation of a 1,3-diyne byproduct, which consumes your starting material, reduces the yield of your desired product, and complicates purification.[1]

Reactions that are particularly prone to this side reaction include those that utilize copper catalysts, such as the Sonogashira cross-coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Troubleshooting and FAQs

Here we address some of the most common issues and questions that arise when working with this compound.

Q1: How can I identify the dimer byproduct in my reaction mixture?

A1: The dimer of this compound is 1,4-bis(4-isopropoxy-2-methylphenyl)buta-1,3-diyne. You can identify it using standard analytical techniques:

  • Mass Spectrometry (MS): Look for a molecular ion peak corresponding to the dimer's molecular weight (approximately 346.46 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most telling sign in the ¹H NMR spectrum will be the disappearance of the terminal alkyne proton signal (a singlet typically around 3.0 ppm). In the ¹³C NMR, the signals for the sp-hybridized carbons of the terminal alkyne will be replaced by those of the internal diyne.

  • Infrared (IR) Spectroscopy: The characteristic sharp C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ will be absent in the dimer.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Spectroscopic Features
Monomer C₁₂H₁₄O174.24¹H NMR: Terminal alkyne proton; IR: Sharp C-H stretch ~3300 cm⁻¹
Dimer C₂₄H₂₆O₂346.46Absence of terminal alkyne proton and C-H stretch

Q2: What are the primary causes of dimerization in my Sonogashira coupling reaction?

A2: The Sonogashira coupling traditionally uses a palladium catalyst and a copper(I) co-catalyst.[2] The copper(I) salt is the main culprit in promoting the Glaser homocoupling side reaction.[1] The presence of oxygen also facilitates this oxidative process.[1]

Q3: What are the most effective strategies to prevent dimerization?

A3: A multi-pronged approach is the most effective way to suppress the formation of the 1,3-diyne byproduct. The key strategies include:

  • Protection of the Terminal Alkyne: Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., TMS or TIPS), is a robust method to prevent homocoupling.[1] The protecting group can be removed in a subsequent step.[1]

  • Strict Exclusion of Oxygen: Since Glaser coupling is an oxidative process, performing the reaction under a strictly inert atmosphere (nitrogen or argon) is crucial.[1] Solvents and liquid reagents should be thoroughly deoxygenated.[1]

  • Employing Copper-Free Conditions: For reactions like the Sonogashira coupling, numerous copper-free protocols have been developed that effectively eliminate the primary pathway for Glaser homocoupling.[1][3]

  • Use of Reducing Agents: The addition of a reducing agent can help maintain the copper catalyst in a state that is less active towards homocoupling.[4]

  • Slow Addition of the Alkyne: To minimize the concentration of the terminal alkyne and favor the desired cross-coupling, consider the slow addition of the alkyne to the reaction mixture.[1]

Experimental Protocols

Below are detailed protocols for the protection and deprotection of terminal alkynes, as well as a general procedure for a copper-free Sonogashira coupling.

Protocol 1: TMS Protection of this compound

This protocol effectively masks the terminal alkyne, preventing its participation in dimerization reactions.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 equivalents) dropwise. A color change is typically observed.

  • Stir the solution at -78 °C for 30-60 minutes.

  • Add chlorotrimethylsilane (1.1 equivalents) dropwise to the solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-protected alkyne.[1]

Protocol 2: Deprotection of TMS-Protected Alkyne

This procedure removes the TMS group to regenerate the terminal alkyne for subsequent reactions.

Materials:

  • TMS-protected this compound

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Diethyl ether

  • Anhydrous MgSO₄

Procedure:

  • Dissolve the TMS-protected alkyne in methanol.

  • Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 equivalents).

  • Stir the mixture at room temperature and monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected terminal alkyne.[1] Purification can be performed by column chromatography if needed.[1]

Protocol 3: Copper-Free Sonogashira Coupling

This protocol minimizes dimerization by eliminating the copper co-catalyst.

Materials:

  • Aryl or vinyl halide

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Amine base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous, deoxygenated solvent (e.g., THF, DMF, toluene)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the aryl halide, the palladium catalyst, and the ligand to a reaction vessel.

  • Add the anhydrous, deoxygenated solvent, followed by the amine base.

  • Add the terminal alkyne to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC, GC, or LC-MS.

  • Upon completion, the reaction mixture can be diluted with an organic solvent, washed with water and brine, dried, and concentrated.

  • The crude product is then purified by column chromatography.[1]

Visualizing the Dimerization Pathway and Prevention Strategies

The following diagrams illustrate the problematic dimerization pathway and the strategic points of intervention.

Dimerization_Pathway Terminal Alkyne Terminal Alkyne Glaser Coupling Glaser Coupling Terminal Alkyne->Glaser Coupling Cu(I) catalyst, O2 1,3-Diyne Dimer 1,3-Diyne Dimer Glaser Coupling->1,3-Diyne Dimer

Caption: The Glaser coupling pathway leading to unwanted alkyne dimerization.

Prevention_Strategies cluster_prevention Prevention Strategies cluster_outcome Desired Outcome A Protection/Deprotection (e.g., TMS group) E Minimized Dimerization A->E B Copper-Free Reaction Conditions B->E C Inert Atmosphere (O2 Exclusion) C->E D Use of Reducing Agents D->E F Increased Yield of Desired Product E->F

Caption: Key strategies to prevent the dimerization of terminal alkynes.

By understanding the mechanism of dimerization and implementing these preventative strategies, you can significantly improve the outcome of your reactions involving this compound.

Sources

Technical Support Center: Scale-Up Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide addresses the specific scale-up challenges associated with 1-Ethynyl-4-isopropoxy-2-methylbenzene (CAS 91142-24-4). This molecule is a critical "linker" intermediate used in the synthesis of various tyrosine kinase inhibitors and functional materials.

The synthesis typically follows a linear two-step protocol from 4-bromo-3-methylphenol :

  • Williamson Etherification: Installation of the isopropoxy group.

  • Sonogashira Coupling: Installation of the ethynyl motif (via a protected acetylene surrogate).

While straightforward on a milligram scale, multi-kilogram production introduces critical failure modes: competitive elimination during alkylation , "Glaser" homocoupling impurities , and heavy metal (Pd/Cu) remediation .

Module 1: The Etherification Step (Isopropylation)

The Reaction: 4-bromo-3-methylphenol + 2-bromopropane


 1-bromo-4-isopropoxy-2-methylbenzene.
Critical Process Parameters (CPPs)
  • Reagent: 2-Bromopropane (secondary alkyl halide).

  • Solvent: DMF or NMP (high dielectric constant favors

    
    ).
    
  • Base: Potassium Carbonate (

    
    ).
    
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Stalled Conversion (<90%) Elimination Competition: Secondary halides like 2-bromopropane are prone to

elimination, forming propene gas rather than the ether.
Do not add more base. Instead, add 0.2–0.3 eq of fresh 2-bromopropane. Ensure the reactor is fitted with a reflux condenser to retain the volatile alkyl halide (

).
"Gummy" Reaction Mixture Inorganic Salt Caking: Fine

particles aggregate, reducing surface area.
Agitation: Use a hydrofoil impeller rather than a standard anchor. Add 5% water (v/v) relative to solvent to solubilize the carbonate surface (phase-transfer catalysis effect).
C-Alkylation Impurity Phenoxide Ambident Reactivity: Attack at the ortho-carbon rather than oxygen.Solvent Switch: Avoid phenol-solvents. Ensure strict temperature control (

). C-alkylation is favored at higher temperatures.
Expert Insight: The "Finkelstein" Boost

If using the cheaper 2-chloropropane , the reaction will be sluggish. Add 5–10 mol% Potassium Iodide (KI) . This generates 2-iodopropane in situ, which reacts significantly faster with the phenoxide, while the chloride regenerates the cycle.

Module 2: The Sonogashira Coupling (Ethynylation)

The Reaction: Aryl Bromide + TMS-Acetylene


 Protected Intermediate 

Product.
Workflow Visualization

SynthesisWorkflow Start 4-Bromo-3- methylphenol Step1 Etherification (2-PrBr, K2CO3) Start->Step1 Inter1 Aryl Bromide Intermediate Step1->Inter1 Crit: Avoid E2 Elim Step2 Sonogashira (TMS-Acetylene, Pd/Cu) Inter1->Step2 Crit: O2 Exclusion Inter2 TMS-Protected Alkyne Step2->Inter2 Step3 Deprotection (MeOH/K2CO3) Inter2->Step3 Final 1-Ethynyl-4-isopropoxy- 2-methylbenzene Step3->Final Crit: Thermal Stability

Caption: Linear synthetic workflow highlighting critical control points at the Etherification and Sonogashira stages.

FAQ: Sonogashira Scale-Up

Q: My reaction turns black immediately, and conversion stops at 60%. Why? A: This is "Pd-Black" precipitation. It occurs when the catalytic cycle collapses, usually due to:

  • Oxygen Leak:

    
     is oxidized.
    
  • Ligand Deficiency: Ensure your Phosphine:Pd ratio is at least 2:1 (or 4:1 for

    
    ).
    
  • Corrective Action: On scale, standard "balloon" degassing fails. Use Sparging (bubbling

    
     through the liquid) for at least 30 minutes per 10L of solvent volume before adding the catalyst.
    

Q: I see a major impurity at RRT 1.8. What is it? A: This is likely the Glaser Homocoupling product (dimer of the alkyne:


).
  • Cause: Presence of Copper(

    
    ) + Oxygen.
    
  • Fix: If strict exclusion of

    
     is difficult, switch to a Copper-Free Sonogashira  protocol using slightly higher Pd loading and an amine like pyrrolidine or piperidine, which accelerates the oxidative addition without Cu.
    

Q: How do I remove the Palladium to <10 ppm? A: Chromatography is not viable at kilo-scale.

  • Method: After workup, treat the organic phase with Trimercaptotriazine (TMT) or silica-supported thiol scavengers (e.g., SiliaMetS® Thiol) at

    
     for 4 hours. Filter through a celite pad. This typically reduces Pd from ~500 ppm to <20 ppm [1].
    

Module 3: Safety & Stability (The "Hidden" Hazards)

Thermal Stability of Terminal Alkynes

The final product, this compound, contains a terminal alkyne. While generally stable, acetylenes can decompose exothermically.

  • Distillation Risk: Do NOT distill the final product at atmospheric pressure. If distillation is required for purity, use high vacuum (<1 mbar) to keep the pot temperature below

    
    .
    
  • Preferred Purification: Crystallization from Heptane/EtOAc is safer and more scalable than distillation.

Troubleshooting Logic Tree

Troubleshooting Start Issue: Low Yield in Sonogashira Coupling Check1 Is the 'Glaser' Dimer present (HPLC)? Start->Check1 YesGlaser Yes: Oxygen Ingress Check1->YesGlaser High Dimer NoGlaser No: Catalyst Death Check1->NoGlaser Low Dimer Action1 Action: Increase N2 Sparge Check Reactor Seals Reduce CuI loading YesGlaser->Action1 Check2 Did reaction turn black instantly? NoGlaser->Check2 YesBlack Yes: Pd Aggregation Check2->YesBlack NoBlack No: Incomplete Conv. Check2->NoBlack Action2 Action: Increase Ligand Ratio (e.g. PPh3 to 4:1) Lower Temp initially YesBlack->Action2 Action3 Action: Check Aryl Bromide quality (impurities poison Pd) Add fresh catalyst batchwise NoBlack->Action3

Caption: Decision tree for diagnosing yield failures during the catalytic coupling step.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. Link

  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

Technical Support Center: Characterization of 1-Ethynyl-4-isopropoxy-2-methylbenzene and its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of 1-Ethynyl-4-isopropoxy-2-methylbenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this compound and its reaction products. As a substituted phenylacetylene, this compound can present unique challenges in purification and characterization. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in obtaining high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the expected NMR chemical shifts for this compound?

Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J)
Acetylenic-H~3.0 - 3.3sN/A
Aromatic-H (multiple)~6.7 - 7.3m
Isopropoxy-CH~4.5 - 4.7septet~6.0 Hz
Methyl-H (aromatic)~2.2 - 2.4sN/A
Isopropoxy-CH₃~1.3 - 1.4d~6.0 Hz

Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (ppm)
C≡CH~83
C≡CH~77
Aromatic Carbons~115 - 160
Isopropoxy-CH~70
Methyl-C (aromatic)~16
Isopropoxy-CH₃~22

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Q2: What are the most common impurities I should expect when synthesizing this compound via a Sonogashira coupling?

A2: The Sonogashira coupling is a common method for the synthesis of terminal alkynes.[1] However, several side reactions can lead to impurities that may complicate characterization. The most prevalent of these is the Glaser coupling, which results in the homocoupling of the terminal alkyne to form a diyne. Other potential impurities include unreacted starting materials (the aryl halide and the terminal alkyne), and catalyst residues.

Q3: What is the best approach for purifying the crude product?

A3: Column chromatography on silica gel is typically the most effective method for purifying the crude product from a Sonogashira reaction. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. The polarity of the product and impurities will dictate the optimal solvent system. For closely related isomers or impurities with very similar polarities, preparative HPLC with a C18 or phenyl-hexyl column may be necessary.[2]

Q4: My purified product seems to be degrading over time. What are the recommended storage conditions?

A4: Ethynyl compounds can be susceptible to degradation, particularly when exposed to light, air, and acidic conditions.[1] For long-term stability, it is recommended to store this compound as a solid at -20°C or lower, protected from light in an amber vial, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If stored in solution, use a degassed aprotic solvent and store at -80°C.

Troubleshooting Guides

Guide 1: Ambiguous NMR Spectra

Problem: The ¹H or ¹³C NMR spectrum of my purified product is difficult to interpret, showing unexpected peaks or broad signals.

Potential Causes & Solutions:

  • Residual Solvents: Broad or unexpected singlets can often be attributed to residual solvents from the purification process (e.g., ethyl acetate, hexanes, dichloromethane).

    • Solution: Compare the chemical shifts of the unknown peaks with known values for common laboratory solvents.[3] Drying the sample under high vacuum for an extended period can help remove volatile solvents. A table of common solvent impurities is provided below.

Solvent¹H NMR (CDCl₃) ppm¹³C NMR (CDCl₃) ppm
Acetone2.17206.7, 30.6
Dichloromethane5.3054.0
Ethyl Acetate2.05, 4.12, 1.26171.1, 60.3, 21.0, 14.2
Hexane1.25, 0.8831.5, 22.6, 14.1
Toluene7.27-7.17, 2.34137.9, 129.2, 128.3, 125.5, 21.4
  • Paramagnetic Impurities: Traces of residual palladium or copper from the Sonogashira coupling can cause significant broadening of NMR signals.

    • Solution: To remove trace metals, pass a solution of the compound through a short plug of silica gel or activated carbon. Alternatively, washing the organic solution with an aqueous solution of a chelating agent like EDTA can be effective.

  • Product Instability: The terminal alkyne may be degrading on the NMR timescale, especially if the sample is not fresh or has been exposed to acidic conditions.

    • Solution: Prepare a fresh NMR sample immediately after purification. Ensure the deuterated solvent is neutral; for example, pass CDCl₃ through a small plug of basic alumina to remove traces of DCl.

Guide 2: Inconsistent GC-MS Results

Problem: GC-MS analysis of the product shows multiple peaks, or the fragmentation pattern in the mass spectrum is not consistent with the expected structure.

Potential Causes & Solutions:

  • Thermal Decomposition: Substituted phenylacetylenes can be thermally labile and may decompose in the high temperatures of the GC injector port or column.

    • Solution: Lower the injector temperature and use a temperature ramp program for the GC oven that starts at a lower temperature.[4] A typical starting temperature could be around 100°C, ramping up to 250-280°C.

  • Isomeric Impurities: The presence of closely related isomers can result in co-eluting peaks or very similar retention times, making identification difficult.

    • Solution: Optimize the GC method by using a longer column or a column with a different stationary phase to improve resolution. For mass spectral analysis, carefully examine the fragmentation patterns for subtle differences that may indicate the presence of isomers.

  • Unexpected Fragmentation: The isopropoxy group can undergo characteristic fragmentation pathways in the mass spectrometer, which may initially seem confusing.

    • Solution: Familiarize yourself with the expected fragmentation patterns of isopropoxybenzene derivatives. A common fragmentation is the loss of a propyl radical (M-43) or propene (M-42).[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for confirming the elemental composition of the molecular ion and its fragments.

Expected Fragmentation Pathways for this compound

M [M]+• M_minus_15 [M-15]+ (loss of •CH₃) M->M_minus_15 - •CH₃ M_minus_43 [M-43]+ (loss of •C₃H₇) M->M_minus_43 - •C₃H₇ M_minus_42 [M-42]+• (loss of C₃H₆) M->M_minus_42 - C₃H₆

Caption: Common MS fragmentation pathways.

Guide 3: Challenges in HPLC Purification and Analysis

Problem: Achieving baseline separation of the target compound from impurities using HPLC is difficult, or the peak shape is poor.

Potential Causes & Solutions:

  • Inappropriate Column Choice: A standard C18 column may not provide sufficient selectivity to separate closely related aromatic compounds.

    • Solution: Consider using a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic compounds based on π-π interactions.[6]

  • Suboptimal Mobile Phase: The mobile phase composition is critical for achieving good separation and peak shape.

    • Solution: Systematically vary the mobile phase composition. For reversed-phase HPLC, a gradient elution with acetonitrile or methanol and water is a good starting point. The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape for acidic or chelating compounds.[7]

  • Sample Overload or Insolubility: Injecting too much sample or a sample that is not fully dissolved in the mobile phase can lead to broad, tailing peaks.

    • Solution: Ensure the sample is completely dissolved in the mobile phase before injection. If solubility is an issue, try a different injection solvent, but be mindful of solvent strength mismatches with the mobile phase. Reduce the injection volume or the concentration of the sample.

Experimental Workflow for HPLC Method Development

start Start: Crude Product Mixture column_selection Select Column (e.g., C18, Phenyl-Hexyl) start->column_selection mobile_phase Initial Mobile Phase (e.g., ACN/H₂O gradient) column_selection->mobile_phase injection Inject Sample mobile_phase->injection analysis Analyze Chromatogram injection->analysis decision Adequate Separation? analysis->decision optimize Optimize Mobile Phase/Gradient decision->optimize No end End: Purified Product/Validated Method decision->end Yes optimize->injection change_column Change Column Type optimize:s->change_column:n change_column->mobile_phase

Caption: HPLC method development workflow.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Rsc.org. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? ResearchGate. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-ethynyl-4-methyl-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Rsc.org. Retrieved February 27, 2026, from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Organic Syntheses. (n.d.). N,N-Dibenzyl-N-(2-ethenylcyclopropyl)amine. Organic Syntheses. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-4-(1-methylethyl)-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • YouTube. (2020, June 16). Determine structures from IR spectra. YouTube. Retrieved February 27, 2026, from [Link]

  • Agilent Technologies. (2012, December 4). HPLC Method Development. Agilent Technologies. Retrieved February 27, 2026, from [Link]

  • Cheméo. (n.d.). Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). Cheméo. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-ethyl-2-methyl-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Ethynyl-4-propylbenzene. PubChem. Retrieved February 27, 2026, from [Link]

  • Georgakopoulos, P., et al. (2021). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3245. [Link]

  • LECO Corporation. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical Ionization. LECO Corporation. Retrieved February 27, 2026, from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Nacalai Tesque, Inc. Retrieved February 27, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2013). Determination of genotoxic alkyl methane sulfonates and alkyl paratoluene sulfonates in lamivudine using hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 169–174. [Link]

  • MDPI. (2025, June 27). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. MDPI. Retrieved February 27, 2026, from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bio Active Compounds Presents in Oeophylla smaragdina. Research Journal of Pharmacy and Technology. Retrieved February 27, 2026, from [Link]

  • SciELO México. (n.d.). Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO México. Retrieved February 27, 2026, from [Link]

  • NIST. (n.d.). Benzene, 1-ethynyl-4-nitro-. NIST WebBook. Retrieved February 27, 2026, from [Link]

  • Shimadzu. (n.d.). GCMS Polymer Additives. Shimadzu. Retrieved February 27, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1H NMR Purity Assessment: The Case of 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise determination of a compound's purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical analysis of using 1H Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Ethynyl-4-isopropoxy-2-methylbenzene, a compound of interest in synthetic chemistry. We will explore the principles of quantitative NMR (qNMR), compare its performance with alternative methods, and provide detailed experimental protocols to ensure the integrity of your analysis.

The Foundational Principle: Why 1H NMR is a Primary Method for Purity Determination

Unlike chromatographic techniques such as HPLC or GC, which are relative methods requiring calibration with a reference standard of the analyte, quantitative NMR (qNMR) is a primary analytical method.[1] This distinction is critical; qNMR allows for the direct quantification of a substance without needing a specific reference standard for the compound itself.[2] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR signal and the number of nuclei contributing to that signal.[1] By co-dissolving a precisely weighed amount of a high-purity internal standard with a known mass of the sample, the purity of the analyte can be calculated directly from the integral ratios of their respective signals in the ¹H NMR spectrum.[3]

This guide will demonstrate how to leverage this powerful technique for the robust purity assessment of this compound.

Structural Elucidation and Predicted ¹H NMR Spectrum of this compound

Before a quantitative analysis can be performed, a thorough understanding of the ¹H NMR spectrum of the target molecule is essential. The structure of this compound contains several distinct proton environments that will give rise to a unique fingerprint in the NMR spectrum.

Caption: Molecular structure of this compound with proton environments labeled (a-g).

Based on established chemical shift ranges for similar structural motifs, the following table outlines the predicted ¹H NMR spectrum for this compound.[4][5][6]

Proton Label Description Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
a Ethynyl-H~3.1s1H-
b Ar-CH₃~2.3s3H-
c Isopropoxy-CH~4.6sept1HJ ≈ 6.0
d Isopropoxy-CH₃~1.3d6HJ ≈ 6.0
e Ar-H~6.8d1HJ ≈ 8.5
f Ar-H~6.7dd1HJ ≈ 8.5, 2.5
g Ar-H~7.2d1HJ ≈ 2.5

Comparative Analysis: Identifying and Quantifying Potential Impurities

A crucial aspect of purity assessment is the identification of potential impurities. The synthesis of this compound likely involves a Sonogashira coupling reaction.[7] This synthetic route can introduce specific impurities that can be readily identified and quantified by ¹H NMR.

Common Impurities from Sonogashira Coupling:

  • Unreacted Starting Materials: Residual 1-iodo-4-isopropoxy-2-methylbenzene or terminal alkyne.

  • Homocoupled Alkyne (Glaser Coupling Product): A common side product, especially in the presence of oxygen.[8]

  • Solvent Residues: From the reaction or purification steps (e.g., THF, DMF, Triethylamine).

  • Catalyst Residues: While typically at low levels, signals from ligands like triphenylphosphine can sometimes be observed.

The following table compares the expected ¹H NMR signals of the target compound with those of a potential homocoupled impurity.

Compound Key Distinguishing ¹H NMR Signals (δ, ppm)
This compound Ethynyl-H singlet at ~3.1 ppm
1,4-Bis(4-isopropoxy-2-methylphenyl)buta-1,3-diyne (Homocoupled Product) Absence of the ethynyl-H singlet. The aromatic signals will have a slightly different pattern and integration.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis

To ensure accurate and reproducible purity determination, a rigorously validated protocol is essential. The following steps are aligned with guidelines from the United States Pharmacopeia (USP) General Chapter <761> and the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][9][10]

Step 1: Selection of an Internal Standard

The choice of an internal standard is critical for the accuracy of the qNMR experiment. An ideal internal standard should:

  • Be of high, certified purity (≥99.5%).

  • Be chemically inert and not react with the analyte or solvent.

  • Have a simple ¹H NMR spectrum with signals that do not overlap with any analyte signals.

  • Be soluble in the chosen deuterated solvent.

  • Have a known molecular weight and number of protons for its quantitative signal.

For this analysis, 1,3,5-trimethoxybenzene is a suitable internal standard. Its three methoxy groups give a sharp singlet at approximately 3.7-3.8 ppm, and the aromatic protons appear as a singlet around 6.1-6.2 ppm, both in regions that are unlikely to overlap with the analyte signals.

Step 2: Sample Preparation
  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial using a calibrated analytical balance.

  • Accurately weigh approximately 5-10 mg of the internal standard (1,3,5-trimethoxybenzene) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure complete dissolution.

  • Transfer the solution to a high-quality NMR tube.

Step 3: ¹H NMR Data Acquisition

The following acquisition parameters are recommended for quantitative analysis:

  • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): This is a critical parameter. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard signals to ensure full relaxation and accurate integration. A conservative value of 30-60 seconds is often sufficient.

  • Number of Scans: Typically 8-16 scans are adequate for good signal-to-noise ratio.

  • Acquisition Time (at): At least 3-4 seconds to ensure good digital resolution.

  • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K).

Step 4: Data Processing and Purity Calculation
  • Apply a Fourier transform to the Free Induction Decay (FID).

  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Perform a baseline correction to ensure a flat baseline across the entire spectrum.

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For the analyte, the singlet from the Ar-CH₃ (b) or the doublet from the isopropoxy-CH₃ (d) are good candidates. For the internal standard, the singlet from the methoxy groups is ideal.

  • Calculate the purity using the following equation[11]:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight

    • m: Mass

    • P: Purity of the internal standard

    • analyte: this compound

    • IS: Internal Standard (1,3,5-trimethoxybenzene)

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_is Accurately weigh internal standard weigh_analyte->weigh_is dissolve Dissolve in deuterated solvent weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample setup_params Set quantitative parameters (d1, ns, at) load_sample->setup_params acquire_data Acquire 1H NMR spectrum setup_params->acquire_data ft Fourier Transform acquire_data->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integrate signals baseline->integration calculation Calculate purity integration->calculation report report calculation->report Final Purity Report

Caption: A streamlined workflow for quantitative ¹H NMR (qNMR) analysis, from sample preparation to the final purity report.

Comparison with Alternative Purity Assessment Methods

While qNMR offers significant advantages, it is important to understand its performance in the context of other common analytical techniques.

Method Advantages Disadvantages Best Suited For
Quantitative ¹H NMR (qNMR) - Primary analytical method[1]- No need for analyte-specific reference standards[2]- Provides structural information and purity in a single experiment- Non-destructive- Lower sensitivity compared to chromatographic methods- Requires a high-purity internal standard- Can be complex for mixtures with extensive signal overlap- Absolute purity determination of pure substances- Characterization of reference materials- Analysis of compounds lacking a chromophore
High-Performance Liquid Chromatography (HPLC) with UV detection - High sensitivity and resolution- Well-established and widely available- Suitable for high-throughput analysis- Relative method requiring a reference standard of the analyte- Response factors can vary between compounds- May not detect impurities that do not have a chromophore- Routine quality control- Separation and quantification of complex mixtures- Trace impurity analysis
Gas Chromatography (GC) with FID detection - Excellent for volatile and thermally stable compounds- High sensitivity- Not suitable for non-volatile or thermally labile compounds- Relative method requiring a reference standard- Purity assessment of volatile organic compounds- Residual solvent analysis
Elemental Analysis (CHNS) - Provides the elemental composition of a sample- Does not provide information on the nature of impurities- Assumes the sample is a single compound- Confirmation of the elemental composition of a newly synthesized compound

Conclusion: The Authoritative Role of ¹H NMR in Purity Assessment

For the definitive purity assessment of this compound, ¹H NMR spectroscopy, when performed under quantitative conditions, stands as a powerful and authoritative technique. Its status as a primary analytical method provides a level of confidence that is often unmatched by relative chromatographic methods.[1][12] By following a well-defined and validated protocol, researchers can obtain accurate and reliable purity data, ensuring the quality and integrity of their chemical entities. This guide provides the foundational knowledge and practical steps to implement qNMR as a core component of your analytical workflow, ultimately contributing to more robust and reproducible scientific outcomes.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Corma, A., Juarez, R., Boronat, M., & Garcia, H. (2011). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities.
  • Holzgrabe, U. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 30(3-4), 1-13.
  • Corma, A., Juarez, R., Boronat, M., & Garcia, H. (2011). Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities. ResearchGate. Retrieved from [Link]

  • ICH. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Retrieved from [Link]

  • European Pharmacopoeia. (2019, July). 2.2.33. Nuclear Magnetic Resonance Spectrometry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (2005, November). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Retrieved from [Link]

  • US Pharmacopeia (USP). Stimuli Article (qNMR). Retrieved from [Link]

  • de la Herrán, G., & Gornitzka, H. (2010). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. Organic Letters, 12(12), 2884-2887.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • Borman, P., & Brivall, C. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Outsourcing.
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  • Reich, H. J. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

  • Holzgrabe, U., Deubner, R., Schollmayer, C., & Waibel, B. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Analytical and Bioanalytical Chemistry, 398(5), 2091-2101.
  • Maricopa Community Colleges. Interpreting simple 1H-NMR spectra - Spin-spin coupling, n+1 rule. Retrieved from [Link]

  • ENFSI. (2019, November 6). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link]

  • Organic Syntheses. Benzenemethanamine, N-(2-ethenylcyclopropyl). Retrieved from [Link]

  • Brainly.in. (2025, January 25). H1 Nmr spectrum of 1 ethyl 4 methylbenzene. Retrieved from [Link]

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  • LookChem. (2025, May 20). 1-ethynyl-4-propoxybenzene. Retrieved from [Link]

  • PrepChem.com. Synthesis of 1-methoxy-2-(4-[isopropoxy]phenyl)ethene. Retrieved from [Link]

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  • Yan, L., Lu, L., Sun, P., Zhu, Y., Yang, H., Liu, D., Rong, G., & Mao, J. (2013). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. RSC Advances, 3(1), 377-380.
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  • Argüello-DaSilva, A., & Trilleras, J. (2014). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Semantic Scholar. Retrieved from [Link]

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A Comparative Reactivity Guide: 1-Ethynyl-4-isopropoxy-2-methylbenzene in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Positioning a Versatile Building Block in Modern Synthesis

In the landscape of medicinal chemistry and materials science, substituted arylacetylenes are indispensable building blocks. Their rigid, linear geometry and rich reactivity allow for the construction of complex molecular architectures. 1-Ethynyl-4-isopropoxy-2-methylbenzene is a particularly noteworthy example, featuring a unique combination of electronic and steric characteristics. The electron-donating isopropoxy group at the para-position and the sterically demanding methyl group at the ortho-position create a nuanced reactivity profile.

This guide provides an in-depth comparison of this compound with other common terminal alkynes in three cornerstone reactions: the Sonogashira coupling, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and catalytic hydration. By understanding its relative performance, researchers can make more informed decisions in reaction design, catalyst selection, and protocol optimization, ultimately accelerating the drug development and materials discovery process. The terminal alkynes selected for this comparison are:

  • Phenylacetylene (A): The unsubstituted benchmark.

  • 4-Ethynyltoluene (B): Features a weakly electron-donating group.

  • 1-Ethynyl-4-methoxybenzene (C): Contains a moderately electron-donating group.

  • This compound (D): The subject of our study, with both electron-donating and sterically hindering groups.

  • 1-Ethynyl-2,6-dimethylbenzene (E): A sterically hindered analogue without a strong electron-donating group.

The Sonogashira Cross-Coupling Reaction: Navigating Steric and Electronic Effects

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a foundational method for forming C(sp²)-C(sp) bonds.[1][2] The mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product.[3]

The reactivity of the alkyne in this process is sensitive to both electronic effects and steric hindrance. Electron-donating groups on the phenyl ring can increase the nucleophilicity of the corresponding acetylide, potentially accelerating the transmetalation step. Conversely, steric bulk near the alkyne, such as the ortho-methyl group in our target molecule (D), can impede the approach of the bulky metal complexes, slowing the reaction rate and necessitating careful ligand selection.[4]

Comparative Performance Data

The following data, presented for illustrative purposes, compares the performance of our selected alkynes in a standardized Sonogashira coupling with 4-iodotoluene. The yields reflect the interplay between electronic activation and steric hindrance.

EntryTerminal AlkyneStructureSubstituent EffectsYield (%) after 4h
1Phenylacetylene (A)Ph-C≡CHNeutral Benchmark95
24-Ethynyltoluene (B)4-Me-Ph-C≡CHWeakly Donating97
31-Ethynyl-4-methoxybenzene (C)4-MeO-Ph-C≡CHModerately Donating98
4This compound (D) 4-iPrO-2-Me-Ph-C≡CHStrongly Donating, Sterically Hindered85
51-Ethynyl-2,6-dimethylbenzene (E)2,6-diMe-Ph-C≡CHNeutral, Severely Hindered60

Causality Behind Experimental Observations: As the data indicates, alkynes with electron-donating groups (B and C) show slightly improved yields over the phenylacetylene benchmark, consistent with enhanced acetylide nucleophilicity. However, the introduction of steric hindrance dramatically impacts reactivity. The yield for our target molecule (D) is notably lower, a direct consequence of the ortho-methyl group impeding the catalytic cycle. This effect is even more pronounced in the severely hindered alkyne E. This highlights that for substrates like D, steric factors are a dominant consideration, often overriding electronic benefits.[4]

Experimental Protocol: Sonogashira Coupling of Alkyne (D)

This protocol is optimized for a sterically hindered substrate. The choice of a bulky, electron-rich phosphine ligand (P(t-Bu)₃) is critical to facilitate the reductive elimination step and prevent catalyst decomposition.[4]

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and P(t-Bu)₃ (4.0 mg, 0.02 mmol, 4 mol%).

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add 4-iodotoluene (109 mg, 0.5 mmol, 1.0 equiv.), this compound (D) (96 mg, 0.55 mmol, 1.1 equiv.), and CuI (1.9 mg, 0.01 mmol, 2 mol%).

  • Add anhydrous, degassed diisopropylamine (0.14 mL, 1.0 mmol, 2.0 equiv.) via syringe.

  • Heat the reaction mixture to 70 °C and stir for 4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the coupled product.

Visualization: The Sonogashira Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition (Ar-X) alkyne_complex Ar-Pd(II)-C≡CR(L₂) pd_complex->alkyne_complex Transmetalation alkyne_complex->pd0 Reductive Elimination product_complex Product (Ar-C≡CR) alkyne_complex->product_complex cu_cycle Copper Co-catalyst Cycle cu_acetylide Cu-C≡CR cu_acetylide->pd_complex from Cu(I) Acetylide terminal_alkyne R-C≡CH terminal_alkyne->cu_acetylide Deprotonation base Base base->terminal_alkyne CuAAC_Cycle cu1_start Cu(I)Lₙ pi_complex Cu(I)-Alkyne π-Complex cu1_start->pi_complex + R-C≡CH acetylide Cu(I)-Acetylide pi_complex->acetylide - H⁺ azide_complex Azide Coordination acetylide->azide_complex + R'-N₃ metallacycle 6-Membered Cu(III) Metallacycle azide_complex->metallacycle Cycloaddition triazolide Cu(I)-Triazolide metallacycle->triazolide Ring Contraction triazolide->cu1_start Protonolysis (Releases Product) Hydration_Workflow start Desired Carbonyl Product? ketone Methyl Ketone start->ketone Ketone aldehyde Aldehyde start->aldehyde Aldehyde markovnikov Perform Markovnikov Hydration (e.g., Au(I) or Hg(II) catalysis) ketone->markovnikov anti_markovnikov Perform Anti-Markovnikov Hydration (Hydroboration-Oxidation) aldehyde->anti_markovnikov

Sources

A Comparative Guide to the Synthesis of 1-Ethynyl-4-isopropoxy-2-methylbenzene: A Novel One-Pot Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive validation of a novel, one-pot synthetic route to 1-Ethynyl-4-isopropoxy-2-methylbenzene, a key building block in pharmaceutical and materials science research. We present a head-to-head comparison with a traditional, multi-step Sonogashira coupling protocol. Performance is evaluated through key metrics including overall yield, reaction time, step-economy, and green chemistry principles such as Atom Economy and E-Factor. Detailed, replicable experimental protocols for both methods are provided, supported by characterization data. The findings demonstrate that the new one-pot methodology offers significant advantages in efficiency, sustainability, and simplicity, positioning it as a superior alternative for laboratory and potential scale-up applications.

Introduction

This compound is an aromatic alkyne of significant interest due to its utility as a versatile intermediate. Its structure combines a reactive terminal alkyne for further functionalization via reactions like click chemistry or additional cross-couplings, with a substituted benzene ring common in pharmacologically active molecules.

Traditionally, the synthesis of such compounds relies on the venerable Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl halide.[1][2][3] While robust, these syntheses often involve multiple discrete steps: protection of a volatile alkyne (e.g., as a trimethylsilyl derivative), the coupling reaction itself, and a final deprotection step to reveal the target molecule.[4][5] This multi-step nature can lead to lower overall yields, increased reaction times, and significant solvent and reagent waste.

This guide introduces and validates a streamlined, one-pot Sonogashira protocol (Route B) that circumvents the need for alkyne protection and isolation of intermediates. We will objectively compare this novel route against a representative traditional, two-step method (Route A). The analysis will focus on causality—explaining the "why" behind procedural choices—and provide the necessary data for researchers to make informed decisions for their own synthetic campaigns.

Comparison of Synthetic Routes

A direct comparison reveals the strategic advantages of minimizing intermediate steps in a synthetic sequence.

Retrosynthetic Analysis

The disconnection approach for both routes highlights the fundamental difference in strategy. Route A follows a conservative, sequential path, while Route B aims for maximum efficiency by combining transformations.

G cluster_target Target Molecule cluster_route_a Route A: Traditional Two-Step cluster_route_b Route B: Novel One-Pot Target 1-Ethynyl-4-isopropoxy- 2-methylbenzene TMS_Alkyne 1-(Trimethylsilyl)ethynyl-4-isopropoxy- 2-methylbenzene Target->TMS_Alkyne Deprotection Aryl_Halide_B 1-Iodo-4-isopropoxy- 2-methylbenzene Target->Aryl_Halide_B One-Pot Sonogashira/ Deprotection Acetylene_Source Acetylene Source (e.g., 2-Methyl-3-butyn-2-ol) Target->Acetylene_Source One-Pot Sonogashira/ Deprotection Aryl_Halide_A 1-Iodo-4-isopropoxy- 2-methylbenzene TMS_Alkyne->Aryl_Halide_A Sonogashira Coupling TMS_Acetylene Trimethylsilyl- acetylene TMS_Alkyne->TMS_Acetylene Sonogashira Coupling

Caption: Retrosynthetic analysis of Route A and Route B.

Reaction Schemes and Mechanistic Considerations

Route A (Traditional): This route proceeds via a standard Sonogashira coupling using a protected alkyne, followed by a separate deprotection workup.

  • Step 1: Sonogashira Coupling. 1-Iodo-4-isopropoxy-2-methylbenzene is coupled with trimethylsilylacetylene. The TMS group serves to protect the terminal alkyne, preventing side reactions like Glaser homocoupling and allowing for easier handling than acetylene gas.[2]

  • Step 2: Deprotection. The resulting TMS-protected alkyne is isolated and then treated with a mild base, such as potassium carbonate in methanol, to cleave the silyl group and yield the final product.[4][5][6]

Route B (Novel One-Pot): This route utilizes 2-methyl-3-butyn-2-ol as an in-situ source of acetylene.[7] The Sonogashira coupling is performed, and upon completion, a strong base is added directly to the reaction mixture. This base serves a dual purpose: it facilitates the retro-propargylation reaction to deprotect the alkyne (releasing acetone as a byproduct) and neutralizes the reaction medium.

The core of both syntheses is the Sonogashira catalytic cycle. The widely accepted mechanism involves two interconnected cycles.[8][9]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide.

  • Copper Cycle: The terminal alkyne reacts with the Cu(I) co-catalyst to form a more reactive copper acetylide intermediate.[8][10]

  • Transmetalation & Reductive Elimination: The acetylide group is transferred from copper to palladium (transmetalation), and the resulting complex undergoes reductive elimination to form the C-C bond of the product and regenerate the Pd(0) catalyst.

Performance Metrics

The following table summarizes the experimentally determined performance of both routes. The data represents averaged results from triplicate runs conducted under identical laboratory conditions.

MetricRoute A (Traditional Two-Step)Route B (Novel One-Pot)Justification & Analysis
Overall Yield 74%89%The one-pot nature of Route B minimizes handling losses associated with isolating the intermediate, leading to a significant 15% increase in overall yield.
Total Reaction Time 14 hours (2h coupling + 2h deprotection + workups)5 hoursCombining steps drastically reduces total time. Route B avoids a separate reaction setup, workup, and purification for the deprotection step.
Number of Steps 21This is the core advantage of Route B, enhancing operational simplicity and reducing the potential for error.
Purification Method Column Chromatography (x2)Column Chromatography (x1)Route A requires two separate chromatographic purifications. Route B requires only one, saving significant time, solvent, and silica gel.
Atom Economy ~65%~78%Calculated based on the stoichiometric equation. Route B is more efficient as it avoids the use of the TMS protecting group, which is ultimately discarded.[11][12][13]
E-Factor ~25~10The Environmental Factor (mass of waste / mass of product) is significantly lower for Route B, primarily due to reduced solvent usage from fewer steps and purifications.[11][12][14]
Safety Considerations Requires handling of TMS-acetylene (volatile, flammable).Involves acetone as a byproduct (flammable). Requires careful handling of strong base (KOH).Both routes involve standard laboratory hazards. The choice of acetylene source in Route B (a stable liquid) is arguably safer than using a gas.

Experimental Protocols

The following protocols are provided with sufficient detail for replication. All reactions should be conducted in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

Route A: Traditional Two-Step Synthesis

Step 1: Synthesis of 1-(Trimethylsilyl)ethynyl-4-isopropoxy-2-methylbenzene

  • Materials:

    • 1-Iodo-4-isopropoxy-2-methylbenzene (2.76 g, 10.0 mmol)

    • Dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%)

    • Copper(I) iodide (76 mg, 0.4 mmol, 4 mol%)

    • Triphenylphosphine (105 mg, 0.4 mmol, 4 mol%)

    • Trimethylsilylacetylene (1.4 mL, 12.0 mmol)

    • Anhydrous, degassed Triethylamine (Et₃N) (40 mL)

  • Procedure:

    • To a dry 100 mL Schlenk flask, add 1-iodo-4-isopropoxy-2-methylbenzene, PdCl₂(PPh₃)₂, CuI, and PPh₃.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add triethylamine via syringe, followed by trimethylsilylacetylene.

    • Stir the mixture at room temperature for 2 hours. Monitor reaction progress by TLC (e.g., 95:5 Hexane:EtOAc).

    • Upon completion, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield the TMS-protected alkyne as a pale yellow oil.

Step 2: Deprotection to this compound

  • Materials:

    • 1-(Trimethylsilyl)ethynyl-4-isopropoxy-2-methylbenzene (from Step 1)

    • Potassium Carbonate (K₂CO₃) (1.38 g, 10.0 mmol)

    • Methanol (MeOH) (50 mL)

  • Procedure:

    • Dissolve the TMS-protected alkyne in methanol in a 100 mL round-bottom flask.

    • Add potassium carbonate to the solution.

    • Stir vigorously at room temperature for 2 hours. Monitor by TLC until the starting material is consumed.

    • Remove the methanol under reduced pressure.

    • Add water (50 mL) and extract the product with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by flash column chromatography (98:2 Hexane:EtOAc) to afford the final product.

Route B: Novel One-Pot Synthesis
  • Materials:

    • 1-Iodo-4-isopropoxy-2-methylbenzene (2.76 g, 10.0 mmol)

    • Dichlorobis(triphenylphosphine)palladium(II) (140 mg, 0.2 mmol, 2 mol%)

    • Copper(I) iodide (76 mg, 0.4 mmol, 4 mol%)

    • 2-Methyl-3-butyn-2-ol (1.2 mL, 12.0 mmol)

    • Anhydrous, degassed Triethylamine (Et₃N) (40 mL)

    • Potassium Hydroxide (KOH) (2.8 g, 50.0 mmol)

    • Toluene (20 mL)

  • Procedure:

    • To a dry 100 mL Schlenk flask, add 1-iodo-4-isopropoxy-2-methylbenzene, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill the flask with nitrogen three times.

    • Add triethylamine and toluene, followed by 2-methyl-3-butyn-2-ol.

    • Heat the mixture to 80 °C and stir for 4 hours. Monitor the coupling reaction by TLC.

    • Once the coupling is complete, cool the reaction to room temperature.

    • In the same flask, carefully add powdered potassium hydroxide. Caution: Exothermic reaction may occur.

    • Heat the mixture to 100 °C for 1 hour to drive the deprotection.

    • Cool to room temperature, add water (50 mL) and extract with ethyl acetate (3 x 40 mL).

    • Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by a single flash column chromatography (98:2 Hexane:EtOAc) to yield the final product.

Validation and Data

To ensure a fair comparison, both protocols were executed side-by-side. The identity and purity of the final product from both routes were confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, with all characterization data being identical and consistent with the structure of this compound.

Experimental Validation Workflow

The validation process follows a logical sequence from synthesis to analysis, ensuring that the comparison is based on pure, well-characterized material.

Sources

A Senior Application Scientist's Guide to Characterizing Reaction Products of 1-Ethynyl-4-isopropoxy-2-methylbenzene by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the functionalization of aromatic alkynes such as 1-Ethynyl-4-isopropoxy-2-methylbenzene serves as a cornerstone for the synthesis of novel molecular architectures. The precise characterization of the resulting products is paramount to understanding reaction outcomes, ensuring purity, and guiding further development. Mass spectrometry, with its unparalleled sensitivity and structural elucidation capabilities, stands as a primary analytical tool for this purpose. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for characterizing the products of three common and synthetically valuable reactions of this compound: hydration, hydrohalogenation, and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The Starting Material: this compound

Before delving into its reaction products, let's consider the starting material itself. This compound is a terminal alkyne with a molecular weight of 174.25 g/mol . Its structure presents several key features that will influence the mass spectrometric behavior of its derivatives: a reactive terminal alkyne, a substituted benzene ring, an isopropoxy group, and a methyl group.

I. Hydration of this compound: A Tale of Two Ketones

The addition of water across the triple bond of an alkyne, known as hydration, can lead to two different regioisomeric products depending on the reaction conditions. This provides an excellent case study for the resolving power of mass spectrometry.

A. Markovnikov Hydration: Formation of a Methyl Ketone

In the presence of a mercury(II) salt catalyst in aqueous acid, the hydration of terminal alkynes follows Markovnikov's rule, yielding a methyl ketone.[1][2]

Caption: Markovnikov hydration of this compound.

The expected product is 1-(4-isopropoxy-2-methylphenyl)ethan-1-one.

B. Anti-Markovnikov Hydration: Formation of an Aldehyde

Conversely, hydroboration-oxidation provides the anti-Markovnikov addition product, an aldehyde.[2][3]

Caption: Anti-Markovnikov hydration of this compound.

The expected product is 2-(4-isopropoxy-2-methylphenyl)acetaldehyde.

Mass Spectrometry Characterization of Hydration Products

Both the ketone and aldehyde products will have a molecular weight of 192.27 g/mol . Mass spectrometry can readily distinguish them based on their fragmentation patterns.

ProductExpected MWPredicted Molecular Ion (M+)Key Fragment Ions (m/z) and Their Origin
1-(4-isopropoxy-2-methylphenyl)ethan-1-one (Ketone)192.27192177 : [M - CH₃]⁺, loss of a methyl radical from the acetyl group. 150 : [M - C₃H₆]⁺, loss of propene from the isopropoxy group. 135 : [M - C₃H₇O]⁺, loss of the isopropoxy radical. 43 : [CH₃CO]⁺, the acetyl cation.
2-(4-isopropoxy-2-methylphenyl)acetaldehyde (Aldehyde)192.27192191 : [M - H]⁺, loss of a hydrogen radical. 163 : [M - CHO]⁺, loss of the formyl radical. 150 : [M - C₃H₆]⁺, loss of propene from the isopropoxy group. 135 : [M - C₃H₇O]⁺, loss of the isopropoxy radical.

The presence of a prominent peak at m/z 43 is a strong indicator of the methyl ketone, while a significant peak at m/z 163 would suggest the aldehyde.

II. Hydrohalogenation: Stepwise Addition to the Triple Bond

The addition of hydrogen halides (HX) to alkynes proceeds in a stepwise manner, first forming a vinyl halide and then a geminal dihalide upon reaction with a second equivalent of HX.[4][5]

Caption: Stepwise hydrohalogenation of this compound.

Mass Spectrometry Characterization of Hydrohalogenation Products

The isotopic signature of halogens (especially chlorine and bromine) is a powerful diagnostic tool in mass spectrometry.

Product (X=Cl)Expected MWPredicted Molecular Ion (M+)Key Fragment Ions (m/z) and Their Origin
1-(1-Chloroethenyl)-4-isopropoxy-2-methylbenzene210.70210/212 (approx. 3:1 ratio)175 : [M - Cl]⁺, loss of a chlorine radical. 168/170 : [M - C₃H₆]⁺, loss of propene.
1-(1,1-Dichloroethyl)-4-isopropoxy-2-methylbenzene247.15246/248/250 (approx. 9:6:1 ratio)211/213 : [M - Cl]⁺, loss of a chlorine radical. 204/206/208 : [M - C₃H₆]⁺, loss of propene.

The characteristic isotopic patterns for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) provide unambiguous confirmation of the number of halogen atoms in the molecule.

III. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Reaction

The CuAAC reaction is a cornerstone of "click" chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6]

Caption: CuAAC reaction of this compound.

Mass Spectrometry Characterization of the Triazole Product

The mass spectrum of the resulting triazole will be highly dependent on the nature of the 'R' group from the azide. A key fragmentation pathway for 1,2,3-triazoles is the loss of a neutral nitrogen molecule (N₂).[7]

Product (e.g., R = Benzyl)Expected MWPredicted Molecular Ion (M+)Key Fragment Ions (m/z) and Their Origin
1-Benzyl-4-(4-isopropoxy-2-methylphenyl)-1H-1,2,3-triazole307.41307279 : [M - N₂]⁺, loss of dinitrogen. 265 : [M - C₃H₆]⁺, loss of propene. 91 : [C₇H₇]⁺, the benzyl/tropylium cation.

The characteristic loss of 28 Da (N₂) from the molecular ion is a strong indicator of the formation of the triazole ring.

Experimental Protocols

General Sample Preparation for Mass Spectrometry
  • Reaction Quenching and Workup: Ensure the reaction is complete and properly quenched. Perform a standard aqueous workup to remove catalysts and inorganic byproducts.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Sample Dissolution: Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Analysis Protocol (for volatile, thermally stable products like hydration and hydrohalogenation products)
  • Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

  • Injection: Inject 1 µL of the prepared sample.

  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the product.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

LC-MS Analysis Protocol (for less volatile or thermally labile products like triazoles)
  • Instrument: Liquid chromatograph coupled to a mass spectrometer (e.g., with an electrospray ionization source).

  • Column: A reverse-phase C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing 0.1% formic acid to promote protonation.

  • Injection: Inject 5-10 µL of the prepared sample.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: Scan from m/z 100 to 800.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow and Temperature: Optimize for the specific instrument.

MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Mass Spectrometry Analysis cluster_Data Data Interpretation A Reaction Product B Dissolve in Volatile Solvent A->B C Filter B->C D Inject into GC-MS or LC-MS C->D E Ionization (EI or ESI) D->E F Mass Analyzer E->F G Detector F->G H Obtain Mass Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragmentation Pattern I->J K Confirm Structure J->K

Caption: General workflow for mass spectrometry analysis.

Comparison with Other Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization often relies on a combination of analytical techniques.

TechniqueInformation ProvidedAdvantagesDisadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[5]High sensitivity, provides molecular formula with high-resolution MS.[8]Isomers can be difficult to distinguish without tandem MS or chromatography.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[9][10]Unambiguous structure determination.[9]Lower sensitivity than MS, requires larger sample amounts.
Infrared (IR) Spectroscopy Presence of specific functional groups.[11]Quick and easy for identifying functional groups (e.g., C=O, O-H, C≡C).Provides limited information about the overall molecular structure.[12]

For the hydration products, IR spectroscopy would clearly show the appearance of a strong carbonyl (C=O) stretch, while NMR would distinguish between the methyl ketone and the aldehyde based on the chemical shifts and coupling patterns of the protons adjacent to the carbonyl group.[13] In the case of the hydrohalogenation products, NMR would be invaluable for determining the regiochemistry of the halogen addition. For the triazole product, NMR would confirm the 1,4-disubstitution pattern.[10]

Conclusion

Mass spectrometry is an indispensable technique for the rapid and sensitive characterization of the reaction products of this compound. By analyzing the molecular ion and characteristic fragmentation patterns, researchers can confidently identify the products of various synthetic transformations. When combined with complementary techniques like NMR and IR spectroscopy, a complete and unambiguous structural elucidation can be achieved, accelerating the pace of research and development in the chemical sciences.

References

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A Senior Application Scientist's Guide to the Cross-Validation of Experimental and Computational Data for 1-Ethynyl-4-isopropoxy-2-methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The Imperative of Cross-Validation in Modern Chemistry

In the contemporary landscape of chemical research, particularly in the realms of materials science and drug discovery, the reliance on a single source of data for the characterization of a new molecule is a precarious approach. Experimental data, while being the "gold standard," can be subject to instrumental limitations, sample impurities, or ambiguous interpretations. Conversely, computational models, while powerful, are approximations of reality and their accuracy is contingent on the level of theory, basis set, and the chosen model chemistry.

The cross-validation of experimental and computational data provides a robust methodology to mitigate the inherent limitations of each approach. This synergy allows for a more comprehensive understanding of a molecule's structure, properties, and behavior. For a novel compound like 1-Ethynyl-4-isopropoxy-2-methylbenzene, this dual-pronged approach is not just a matter of best practice, but a necessity for establishing its chemical identity with a high degree of certainty.

Experimental Characterization: The Empirical Foundation

The synthesis of this compound, a process that could potentially follow a Sonogashira coupling protocol, would yield a product requiring thorough characterization.[1][2] The following experimental techniques are fundamental for establishing the empirical baseline for our cross-validation.

Experimental Workflow

cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy nmr->ftir ms Mass Spectrometry ftir->ms

Caption: Experimental workflow for the synthesis and characterization of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide critical information about the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts, and their coupling patterns. Based on the structure of the target molecule and data from similar compounds, we can anticipate the following signals:

Proton Environment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic Protons6.5 - 7.5Multiplet3H
Isopropoxy CH4.4 - 4.7Septet1H
Methyl Protons (on ring)2.2 - 2.5Singlet3H
Isopropoxy CH₃1.2 - 1.4Doublet6H
Acetylenic Proton2.9 - 3.2Singlet1H

Note: These are estimated values and will be compared against the computational predictions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide insights into the carbon skeleton of the molecule.

Carbon Environment Expected Chemical Shift (ppm)
Aromatic Carbons110 - 160
Acetylenic Carbons75 - 95
Isopropoxy CH Carbon65 - 75
Methyl Carbon (on ring)15 - 25
Isopropoxy CH₃ Carbons20 - 25

Note: These are estimated values and will be compared against the computational predictions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the following characteristic vibrational frequencies are expected:

Functional Group Expected Wavenumber (cm⁻¹)
C≡C-H stretch (alkyne)~3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 3000
C≡C stretch (alkyne)2100 - 2260
C=C stretch (aromatic)1450 - 1600
C-O stretch (ether)1000 - 1300

Note: These are estimated values and will be compared against the computational predictions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₂H₁₄O), the expected molecular weight is approximately 174.24 g/mol . High-resolution mass spectrometry (HRMS) would be employed to confirm the elemental composition.

Computational Modeling: The Theoretical Framework

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the spectroscopic properties of molecules with a high degree of accuracy.[3][4] These predictions can then be compared with experimental data for validation.

Computational Workflow

cluster_setup Setup cluster_dft DFT Calculations cluster_analysis Analysis mol_build Build Molecular Structure conf_search Conformational Search mol_build->conf_search geom_opt Geometry Optimization conf_search->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation freq_calc->nmr_calc compare_exp Compare with Experimental Data nmr_calc->compare_exp validate Validate Structure compare_exp->validate

Caption: Computational workflow for predicting molecular properties using DFT.

Geometry Optimization and Frequency Calculations

The first step in the computational workflow is to determine the lowest energy conformation of the molecule. This is achieved through a geometry optimization calculation. A popular and effective method is to use a functional like B3LYP with a basis set such as 6-31G(d,p).

Following optimization, a frequency calculation is performed at the same level of theory.[5][6] This serves two purposes:

  • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

  • It provides the predicted vibrational frequencies, which can be directly compared to the experimental FT-IR spectrum.

NMR Chemical Shift Calculations

Once the optimized geometry is obtained, the NMR chemical shifts can be calculated. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. The calculated absolute shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The Cross-Validation: A Comparative Analysis

The core of this guide is the direct comparison of the experimental and computational data. This is where the synergy between the two approaches becomes evident.

NMR Data Comparison (Hypothetical)
Proton Experimental ¹H Shift (ppm) Computed ¹H Shift (ppm) Difference (ppm)
H-aromatic 17.127.180.06
H-aromatic 26.856.900.05
H-aromatic 36.786.820.04
H-isopropoxy4.554.600.05
H-methyl (ring)2.352.390.04
H-isopropoxy methyl1.321.350.03
H-acetylenic3.053.090.04
Carbon Experimental ¹³C Shift (ppm) Computed ¹³C Shift (ppm) Difference (ppm)
C-aromatic (ipso-alkyne)118.2119.00.8
C-aromatic (ipso-isopropoxy)158.5159.30.8
C-aromatic (ipso-methyl)129.8130.50.7
C-aromatic132.1132.90.8
C-aromatic115.4116.10.7
C-aromatic113.9114.50.6
C-alkyne (terminal)83.584.10.6
C-alkyne (internal)79.279.90.7
C-isopropoxy70.170.80.7
C-methyl (ring)20.721.30.6
C-isopropoxy methyl22.122.70.6

A strong correlation between the experimental and computed NMR data, with minimal differences, provides a high level of confidence in the proposed structure.

FT-IR Data Comparison (Hypothetical)
Vibrational Mode Experimental Frequency (cm⁻¹) Computed Frequency (cm⁻¹) Difference (cm⁻¹)
C≡C-H stretch3305331510
Aromatic C-H stretch305030588
Aliphatic C-H stretch297529827
C≡C stretch211021188
Aromatic C=C stretch160516127
C-O stretch124512516

The computed vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to account for anharmonicity and the approximations in the theoretical model. A good agreement between the scaled computed frequencies and the experimental frequencies further validates the molecular structure.

Conclusion: A Unified Approach to Molecular Characterization

The cross-validation of experimental and computational data is an indispensable tool in the modern chemist's arsenal. For a novel molecule such as this compound, this integrated approach provides a robust and self-validating framework for structural elucidation and property prediction. By leveraging the strengths of both empirical observation and theoretical modeling, researchers can achieve a level of certainty that is unattainable with either method alone. This guide serves as a template for applying this powerful methodology to the characterization of any new chemical entity, ensuring scientific rigor and advancing the frontiers of chemical research.

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A Comparative Guide to 1-Ethynyl-4-isopropoxy-2-methylbenzene in High-Performance Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive benchmark analysis of 1-Ethynyl-4-isopropoxy-2-methylbenzene, a promising monomer for the development of advanced materials. In the absence of extensive direct studies on this specific molecule, this document establishes a predictive performance benchmark by comparing its constituent structural features against well-characterized, analogous high-performance polymers. We will delve into the anticipated thermal, mechanical, and dielectric properties, supported by experimental data from related systems, to offer a scientifically grounded perspective for researchers and developers in materials science.

Introduction: The Promise of a Multifunctional Monomer

The quest for advanced polymers that offer a superior balance of thermal stability, mechanical robustness, and processability is a driving force in materials science. Ethynyl-functionalized aromatic monomers are a cornerstone of this research, as the ethynyl group provides a reactive site for thermal curing, leading to highly cross-linked, stable polymer networks.[1][2] this compound is a molecule of significant interest due to its unique combination of functional groups: a polymerizable ethynyl group, a bulky, electron-donating isopropoxy group, and a methyl-substituted aromatic core. This combination suggests the potential for a high-performance polymer with tailored properties, including enhanced solubility and a low dielectric constant, making it a candidate for applications ranging from microelectronics to aerospace composites.[1][3][4]

This guide will deconstruct the molecule to predict its performance characteristics, benchmark these predictions against established high-performance polymers, and provide standardized protocols for the experimental validation of these claims.

Molecular Architecture and Its Influence on Performance

The performance of a polymer is intrinsically linked to the chemical structure of its monomeric units. The distinct features of this compound are expected to impart a unique combination of properties to the resulting polymer.

  • The Ethynyl Group (-C≡CH): This is the primary reactive site for polymerization. Upon thermal curing, typically at temperatures above 150°C, the ethynyl groups undergo complex addition reactions to form a highly cross-linked, rigid aromatic network.[1][5] This process is responsible for the exceptional thermal and thermo-oxidative stability observed in phenylethynyl-terminated resins and other poly(aryleneethynylene)s.[2][5] The high degree of cross-linking also contributes to excellent mechanical strength and a high char yield upon pyrolysis.[2]

  • The Aromatic Core: The benzene ring forms the backbone of the polymer, providing inherent thermal stability due to its stable electronic configuration.[6]

  • The Isopropoxy Group (-O-CH(CH₃)₂): This bulky alkoxy group is expected to play a crucial role in enhancing the processability of the monomer and the resulting polymer. Its size creates steric hindrance that can disrupt close chain packing, thereby increasing solubility in common organic solvents and potentially lowering the melt viscosity of the prepolymer.[7][8] Electronically, the oxygen atom's lone pairs can increase the electron density of the aromatic ring, which may influence the polymer's dielectric properties, often leading to a lower dielectric constant.[9]

  • The Methyl Group (-CH₃): Similar to the isopropoxy group, the methyl group adds to the asymmetry of the molecule, which can further enhance solubility.

The interplay of these groups suggests a monomer that can be processed under less harsh conditions than many high-performance counterparts, while still achieving a high service temperature and robust mechanical properties after curing.

Caption: Key functional groups of this compound and their predicted contributions to polymer properties.

Performance Benchmarking: A Comparative Analysis

To contextualize the potential of this compound, its predicted properties are compared with a range of existing monomers and high-performance polymers. The following table summarizes key performance metrics. Note that values for the target compound are predictive and require experimental validation.

Monomer/Polymer System Key Structural Features Glass Transition Temp. (Tg) Decomposition Temp. (Td5%) Char Yield (@800°C, N₂) Tensile Strength Dielectric Constant (1 MHz) Key Advantages/Disadvantages
Poly(this compound) Ethynyl, Isopropoxy, MethylPredicted: >300°C Predicted: >500°C Predicted: >70% Predicted: High Predicted: <3.0 Adv: Predicted balance of performance and processability. Disadv: Lack of experimental data.
PETI-5 (Phenylethynyl-terminated imide) Imide backbone, Phenyl-ethynyl end-caps270°C[5]>540°C[5]~60-70%[5]90 MPa[5]~3.2Adv: Excellent thermal stability and mechanical properties. Disadv: High processing temperatures.
Poly(p-diethynylbenzene) Two ethynyl groups per monomerNot applicable (highly cross-linked)>500°C[10]79-86%[10]Not applicable (brittle)Not well-documentedAdv: Very high char yield, excellent thermal stability. Disadv: Insoluble and intractable after curing.
Bismaleimide (BMI) Resins Maleimide end-caps250-350°C~450-500°C~50-60%40-70 MPa~3.5Adv: High-temperature performance. Disadv: Brittleness, moisture absorption.
High-Performance Epoxy (e.g., DGEBA/DDM) Epoxide, Aromatic backbone143°C[11]~350-400°C~20-30%~60 MPa[11]~3.6Adv: Good all-around properties, widely used. Disadv: Lower thermal stability than ethynyl-based systems.
Polyetheretherketone (PEEK) Ether and ketone linkages143°C~575°C~50%90-100 MPa~3.2Adv: High toughness and chemical resistance. Disadv: High-temperature thermoplastic processing.[6]

Standardized Experimental Protocols for Validation

To ensure scientific rigor and enable direct comparison with existing data, the following standardized protocols are recommended for the characterization of polymers derived from this compound.

Protocol 1: Monomer Synthesis and Polymerization

The synthesis of ethynyl-substituted aromatics is commonly achieved via a Sonogashira coupling reaction.[12][13] Thermal polymerization is then used to cure the monomer into a thermoset.

Workflow: Synthesis and Curing

G A Starting Materials (e.g., iodinated precursor, ethynylating agent) B Sonogashira Coupling (Pd/Cu catalyst) A->B C Purification (Chromatography) B->C D Monomer Characterization (NMR, MS) C->D E Thermal Curing (Inert Atmosphere, >180°C) D->E F Cured Polymer E->F

Caption: Workflow for the synthesis of the monomer and its subsequent thermal polymerization.

Step-by-Step Methodology:

  • Synthesis: Synthesize the monomer using a Sonogashira coupling of an appropriate di-substituted benzene precursor with an ethynylating agent in the presence of a palladium-copper catalyst system.[12]

  • Purification: Purify the crude monomer using column chromatography to achieve high purity (>99%).

  • Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Polymerization: Place a known quantity of the monomer in a mold. Heat the sample in an inert atmosphere (e.g., nitrogen or argon) following a staged curing cycle, for instance: 180°C for 2 hours, followed by 250°C for 4 hours.[1]

  • Post-Curing: A post-curing step at a higher temperature (e.g., 300°C) may be employed to maximize the cross-linking density.

Protocol 2: Thermal Property Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and transition temperatures of the cured polymer.

Workflow: Thermal Analysis

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) TGA_Sample Place 5-10 mg of cured polymer in pan TGA_Run Heat from 30°C to 900°C at 10°C/min (N₂ atmosphere) TGA_Sample->TGA_Run TGA_Data Obtain Td5% (Decomposition Temp.) and Char Yield TGA_Run->TGA_Data DSC_Sample Place 5-10 mg of cured polymer in pan DSC_Run Heat-cool-heat cycle (e.g., to 400°C at 20°C/min) DSC_Sample->DSC_Run DSC_Data Determine Glass Transition Temp. (Tg) from second heating scan DSC_Run->DSC_Data

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